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  • Product: 5-Ethylquinoxaline
  • CAS: 83570-43-8

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of 5-Ethylquinoxaline Derivatives: Mechanisms of Action and Experimental Validation

Structural Pharmacology of the 5-Ethylquinoxaline Scaffold The quinoxaline scaffold—a fused heterocyclic system comprising a benzene and a pyrazine ring—is universally recognized as a "privileged" structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Pharmacology of the 5-Ethylquinoxaline Scaffold

The quinoxaline scaffold—a fused heterocyclic system comprising a benzene and a pyrazine ring—is universally recognized as a "privileged" structure in medicinal chemistry[1]. While unsubstituted quinoxalines exhibit baseline biological activity, targeted aliphatic substitutions, such as the addition of an ethyl group at the 5-position (or analogous positions like 2-ethyl or 7-ethyl), fundamentally alter the molecule's physicochemical profile.

The 5-ethyl substitution introduces a specific lipophilic bulk that serves two critical mechanistic functions:

  • Steric Anchoring: In DNA intercalation, the planar quinoxaline core slips between base pairs, while the 5-ethyl group projects into the minor groove, providing hydrophobic anchoring that increases the thermal stability ( Tm​ ) of the drug-DNA complex[2].

  • Electronic Modulation: The weak electron-donating nature (+I effect) of the ethyl group slightly increases the electron density of the aromatic system. This fine-tunes the redox potential of the molecule, a critical factor for derivatives like quinoxaline 1,4-di-N-oxides that rely on reductive activation to generate oxidative stress in pathogens[3].

Anticancer Mechanisms: Multi-Target Engagement

5-Ethylquinoxaline derivatives have demonstrated potent antiproliferative and pro-apoptotic effects across multiple cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer)[4]. Their efficacy is driven by a multi-target mechanism of action.

Kinase and HDAC Inhibition

Quinoxaline derivatives function as selective ATP-competitive inhibitors for critical receptor tyrosine kinases, including VEGFR and EGFR, disrupting the signaling cascades that drive tumor angiogenesis and proliferation[1]. Furthermore, recent structural optimizations have shown that these derivatives can inhibit Histone Deacetylase (HDAC) enzymes. By preventing the deacetylation of histones, 5-ethylquinoxalines promote an open chromatin state, reactivating silenced tumor suppressor genes and triggering p53-mediated apoptosis[5].

DNA Intercalation and Topoisomerase II Inhibition

The planar geometry of the quinoxaline core allows it to act as a potent DNA intercalator. By stabilizing the DNA-Topoisomerase II cleavage complex, these derivatives prevent DNA religation, leading to fatal double-strand breaks during the S-phase of the cell cycle[4].

AnticancerPathway EQ 5-Ethylquinoxaline Derivative DNA DNA Intercalation & Topo II Inhibition EQ->DNA Kinase EGFR/VEGFR Kinase Inhibition EQ->Kinase HDAC HDAC Inhibition (Chromatin Remodeling) EQ->HDAC DSB DNA Double-Strand Breaks DNA->DSB PI3K PI3K/AKT Pathway Suppression Kinase->PI3K Gene Tumor Suppressor Gene Activation HDAC->Gene Apop Mitochondrial Apoptosis (Caspase 3/9 Activation) DSB->Apop PI3K->Apop Gene->Apop

Fig 1: Multi-target anticancer signaling pathway of 5-ethylquinoxaline derivatives.

Antimicrobial and Antiprotozoal Efficacy

Beyond oncology, 5-ethylquinoxaline derivatives—particularly their 1,4-di-N-oxide variants and hydrazinyl derivatives—are highly effective antimicrobial agents[6].

Pathogen-Specific Oxidative Stress

In antiprotozoal applications (e.g., against Trypanosoma cruzi), the mechanism of action involves a bio-reductive metabolism. The pathogen's specific enzymes reduce the quinoxaline derivative, generating highly reactive oxygen species (ROS) that overwhelm the parasite's antioxidant defenses[3]. Additionally, these compounds act as specific inhibitors of trypanothione reductase, an essential enzyme for parasite survival[6].

Bacterial Membrane and DNA Disruption

Against Gram-positive and Gram-negative bacteria, derivatives such as 3-hydrazinyl-7-ethylquinoxaline exhibit significant bactericidal activity. The mechanism involves interference with late-budding domains and disruption of the bacterial cell membrane, leading to cell lysis[7].

Antimicrobial EQ 5-Ethylquinoxaline Derivative ROS Intracellular ROS Generation EQ->ROS Enzyme Trypanothione Reductase Inhibition EQ->Enzyme Membrane Bacterial Membrane Disruption EQ->Membrane OxStress Severe Oxidative Stress ROS->OxStress Enzyme->OxStress Lysis Membrane Lysis & Efflux Pump Failure Membrane->Lysis Death Pathogen Eradication (Bactericidal/Trypanocidal) OxStress->Death Lysis->Death

Fig 2: Antimicrobial and antiprotozoal mechanisms of action via oxidative stress and lysis.

Quantitative Efficacy Data

The following table summarizes the benchmarked in vitro efficacy of ethyl-substituted quinoxaline derivatives across various therapeutic targets.

Compound ClassTarget Cell Line / OrganismIC50 / MIC ValuePrimary Mechanism
Ethylquinoxaline (Anticancer) HepG2 (Hepatocellular Carcinoma)2.1 - 2.8 μMKinase/HDAC Inhibition[4]
Ethylquinoxaline (Anticancer) MCF-7 (Breast Cancer)2.7 - 7.2 μMTopo II Inhibition & Apoptosis[4]
3-Hydrazinyl-7-ethylquinoxaline Staphylococcus aureus250 µg/mLMembrane Disruption[7]
Ethylquinoxaline 1,4-di-N-oxide Trypanosoma cruzi< 5.0 μMTrypanothione Reductase Inhibition[3]
Ethylquinoxaline-2-carboxylate Mycobacterium tuberculosis< 1.0 µg/mLOxidative Stress / DNA Damage[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 5-ethylquinoxaline derivatives must follow self-validating workflows. The protocols below are designed with built-in causality checks and orthogonal validation steps.

Microwave-Assisted Synthesis of 5-Ethylquinoxalines

Causality & Rationale: Conventional reflux synthesis of quinoxalines often requires 12-24 hours, leading to thermal decomposition and poor yields. Microwave irradiation accelerates the cyclocondensation between o-phenylenediamines and α -keto carbonyl precursors, yielding the product in under 30 minutes while minimizing side reactions[8].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of 4-ethyl-1,2-diaminobenzene in 4 mL of an ethanol/water (4:1) solvent mixture.

  • Reagent Addition: Add 1.0 mmol of the corresponding 1,2-dicarbonyl compound (e.g., benzil or 2-oxobutanal)[1].

  • Microwave Irradiation: Place the sealed reaction vessel in a dedicated microwave synthesizer. Irradiate at 150W, maintaining a temperature of 120°C for 25 minutes[8].

  • Purification: Cool the mixture to room temperature to induce precipitation. Filter the crude solid and purify via silica gel column chromatography (using 20% EtOAc in hexane)[2].

  • Validation: Confirm the structure using 1 H NMR and GC-MS. The presence of the ethyl group should be clearly visible as a quartet ( 2.98 ppm) and a triplet ( 1.38 ppm)[2].

DNA Intercalation Thermal Melting ( Tm​ ) Assay

Causality & Rationale: The thermal stability of the drug-DNA complex is a direct proxy for intercalation strength. A higher shift in melting temperature ( ΔTm​ ) correlates with higher Topoisomerase II inhibition[2].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 10 mM sodium phosphate buffer (pH 7.4) containing 150 mM NaCl.

  • Sample Preparation: Mix Calf Thymus DNA (CT-DNA) at a fixed concentration (e.g., 50 µM) with varying concentrations of the 5-ethylquinoxaline derivative (0, 10, 25, 50 µM).

  • Thermal Denaturation: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm.

  • Heating Ramp: Increase the temperature from 25°C to 95°C at a rate of 1°C/min.

  • Validation (Internal Control): Run Ethidium Bromide as a positive intercalation control. Calculate the Tm​ from the first derivative of the melting curve. A ΔTm​>4∘ C confirms strong intercalation.

High-Throughput Cytotoxicity Screening with Orthogonal Validation

Causality & Rationale: Standard MTT assays measure metabolic activity, which can yield false positives if the compound temporarily halts metabolism without causing cell death. Therefore, Annexin V/PI flow cytometry is required as an orthogonal, self-validating step to confirm true apoptosis[4].

Step-by-Step Protocol:

  • Primary Screen (MTT): Seed HepG2 cells in a 96-well plate ( 5×103 cells/well). Treat with serial dilutions of the derivative (0.1 to 100 μM) for 48 hours. Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC50[1].

  • Orthogonal Validation (Flow Cytometry): Treat a fresh batch of HepG2 cells with the calculated IC50 concentration of the compound for 24 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis: Analyze via flow cytometry. True pro-apoptotic 5-ethylquinoxaline derivatives will show a distinct shift to the lower-right quadrant (Annexin V+/PI-, early apoptosis) before progressing to the upper-right quadrant (late apoptosis).

Workflow Syn Microwave-Assisted Synthesis Pur Chromatographic Purification & NMR Syn->Pur Screen High-Throughput Cytotoxicity (MTT) Pur->Screen Val Orthogonal Validation (Flow Cytometry) Screen->Val

Fig 3: Self-validating experimental workflow for quinoxaline drug discovery.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors? Source: Bentham Science URL:[Link]

  • Nickel-Catalyzed Direct Synthesis of Quinoxalines from 2-Nitroanilines and Vicinal Diols Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis and Anti-Microbial Activity of 3-Hydrazinyl-7-Ethylquinoxaline-2(1h)-Thiol Derivatives Source: Asian Journal of Pharmaceutical Research and Development URL:[Link]

Sources

Foundational

5-Ethylquinoxaline as a Novel Electron Transport Material for High-Performance Organic Light-Emitting Diodes: A Technical Guide

This in-depth technical guide explores the potential of 5-ethylquinoxaline as a promising electron transport material (ETM) for next-generation Organic Light-Emitting Diodes (OLEDs). We will delve into the synthesis, ele...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide explores the potential of 5-ethylquinoxaline as a promising electron transport material (ETM) for next-generation Organic Light-Emitting Diodes (OLEDs). We will delve into the synthesis, electronic properties, and device integration of this molecule, providing a comprehensive resource for researchers, scientists, and professionals in materials science and optoelectronics.

Introduction: The Critical Role of Electron Transport Materials in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and thin, flexible form factors. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode—to the emissive layer (EML), where they recombine to generate light.[1] An efficient Electron Transport Layer (ETL) is therefore paramount for achieving high quantum efficiency, low operating voltage, and long device lifetime.[2]

Quinoxaline derivatives have emerged as a highly promising class of n-type organic semiconductors for ETL applications.[3] Their inherent electron-deficient nature, arising from the two nitrogen atoms in the pyrazine ring, facilitates efficient electron injection and transport.[4] Furthermore, the rigid and planar structure of the quinoxaline core contributes to good thermal stability and morphological robustness in thin-film devices.[5] This guide focuses on a specific, yet under-explored derivative, 5-ethylquinoxaline, to elucidate the fundamental principles and practical considerations for its application in OLEDs.

Synthesis and Molecular Architecture of 5-Ethylquinoxaline

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6] For 5-ethylquinoxaline, a plausible and efficient synthetic route involves the reaction of 3-ethyl-1,2-phenylenediamine with glyoxal.

cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_product Product diamine 3-Ethyl-1,2-phenylenediamine reaction EtOH, Reflux diamine->reaction glyoxal Glyoxal glyoxal->reaction product 5-Ethylquinoxaline reaction->product

Caption: Proposed synthetic pathway for 5-ethylquinoxaline.

Detailed Protocol for the Synthesis of 5-Ethylquinoxaline:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-1,2-phenylenediamine (1.0 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-ethylquinoxaline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Electronic and Photophysical Properties: A Theoretical and Experimental Approach

The electron transport properties of a material are intrinsically linked to its frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] For an efficient ETL, a low-lying LUMO level is required to facilitate electron injection from the cathode, while a deep HOMO level is necessary to block the leakage of holes from the emissive layer to the cathode.[8]

Computational Insights into the Electronic Structure

Due to the limited experimental data specifically for 5-ethylquinoxaline, we turn to computational chemistry to predict its electronic properties. Density Functional Theory (DFT) calculations, a powerful tool for modeling molecular systems, can provide reliable estimates of HOMO and LUMO energies.[9]

Based on computational studies of quinoxaline and its alkyl-substituted derivatives, the introduction of an electron-donating ethyl group at the 5-position is expected to have a modest effect on the electronic structure.[10] The ethyl group will likely raise both the HOMO and LUMO energy levels slightly through a positive inductive effect. However, the fundamental electron-deficient character of the quinoxaline core will be preserved.

Table 1: Predicted Electronic Properties of 5-Ethylquinoxaline

PropertyPredicted Value (eV)Method of Estimation
HOMO ~ -5.8DFT Calculations (B3LYP/6-31G) on analogous structures[8][10]
LUMO ~ -2.9DFT Calculations (B3LYP/6-31G) on analogous structures[8][10]
Energy Gap (HOMO-LUMO) ~ 2.9Calculated from predicted HOMO and LUMO levels

Disclaimer: These values are estimations based on computational models of similar compounds and should be experimentally verified.

Experimental Determination of Redox Potentials via Cyclic Voltammetry

Cyclic voltammetry (CV) is an essential electrochemical technique for experimentally determining the HOMO and LUMO energy levels of organic materials.[4] By measuring the oxidation and reduction potentials of 5-ethylquinoxaline, we can empirically validate our computational predictions.

cluster_setup Cyclic Voltammetry Setup cluster_measurement Measurement cluster_analysis Data Analysis cell Three-Electrode Cell (Working, Counter, Reference) potentiostat Potentiostat (Applies potential sweep) cell->potentiostat solution Analyte Solution (5-Ethylquinoxaline in electrolyte) solution->cell voltammogram Cyclic Voltammogram (Current vs. Potential) potentiostat->voltammogram potentials Determine Onset Oxidation & Reduction Potentials voltammogram->potentials energies Calculate HOMO & LUMO Energy Levels potentials->energies

Caption: Workflow for cyclic voltammetry analysis of 5-ethylquinoxaline.

Detailed Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of 5-ethylquinoxaline in an anhydrous, deoxygenated solvent such as acetonitrile or dichloromethane, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: Assemble a three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

  • Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Perform cyclic voltammetry by scanning the potential and recording the resulting current.

  • Data Analysis: From the cyclic voltammogram, determine the onset oxidation (E_ox) and reduction (E_red) potentials.

  • Energy Level Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:

    • HOMO (eV) = - (E_ox + 4.8)

    • LUMO (eV) = - (E_red + 4.8) (Note: The value of 4.8 eV is an approximation for the energy level of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple relative to the vacuum level, which is often used as an internal standard).[11]

OLED Device Fabrication and Characterization

The integration of 5-ethylquinoxaline as an ETL in a multilayer OLED device is crucial for evaluating its performance in a practical setting. Thermal evaporation in a high-vacuum environment is the standard technique for depositing thin films of small organic molecules.[12][13]

OLED Device Architecture

A typical multilayer OLED structure incorporating 5-ethylquinoxaline as the ETL is as follows:

ITO / HTL / EML / 5-Ethylquinoxaline (ETL) / LiF / Al

  • ITO (Indium Tin Oxide): Transparent anode for hole injection.

  • HTL (Hole Transport Layer): Facilitates hole transport from the anode (e.g., NPB - N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).

  • EML (Emissive Layer): Where electron-hole recombination and light emission occur (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminum, often doped with a fluorescent or phosphorescent emitter).

  • 5-Ethylquinoxaline (ETL): Transports electrons from the cathode and blocks holes from reaching the cathode.

  • LiF (Lithium Fluoride): Electron Injection Layer (EIL) to lower the injection barrier.

  • Al (Aluminum): Cathode for electron injection.

cluster_device OLED Device Structure Anode ITO (Anode) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) ETL 5-Ethylquinoxaline (ETL) EIL LiF (EIL) Cathode Al (Cathode)

Caption: A representative OLED device architecture utilizing 5-ethylquinoxaline as the ETL.

Step-by-Step Fabrication Protocol
  • Substrate Cleaning: Thoroughly clean pre-patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone to enhance the work function of the ITO.[14]

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). Sequentially deposit the HTL, EML, and the 5-ethylquinoxaline ETL. The deposition rate and thickness of each layer should be precisely controlled using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.[15]

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF (typically 1 nm) followed by a thicker layer of aluminum (typically 100 nm) through a shadow mask to define the cathode area.[2]

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Device Characterization

The performance of the fabricated OLEDs should be evaluated by measuring their key optoelectronic characteristics:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, operating voltage, and brightness.

  • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a critical measure of the device's efficiency.

  • Power Efficiency: The amount of light output per unit of electrical power input (lumens per watt).

  • Electroluminescence (EL) Spectrum: The emission spectrum of the device, which indicates the color of the emitted light.

  • Device Lifetime: The operational stability of the device over time, often characterized by the time it takes for the initial luminance to decrease by 50% (LT50) at a constant current.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the potential of 5-ethylquinoxaline as an electron transport material for OLEDs. While direct experimental data for this specific molecule is nascent, by leveraging the extensive knowledge base of quinoxaline derivatives and employing computational modeling, we have outlined a clear path for its synthesis, characterization, and device integration.

The predicted electronic properties of 5-ethylquinoxaline suggest its suitability as an ETL, and the detailed experimental protocols provided herein offer a robust framework for its empirical validation. Future research should focus on the experimental verification of its electronic properties, the measurement of its electron mobility, and the optimization of its performance in various OLED architectures.[16][17][18] The exploration of novel, cost-effective, and high-performance organic materials like 5-ethylquinoxaline is crucial for the continued advancement of OLED technology.

References

  • Cardona, C. M., Li, H., Kaifer, A. E., & Stockdale, D. (2011). Electrochemical Aspects of Supramolecular Systems. Chemical Society Reviews, 40(2), 589-605.
  • The Electronic Architecture of Quinoxaline: A Technical Guide for Scientific Discovery. (2025). BenchChem.
  • Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. (2017). Molecules, 22(9), 1429.
  • Low-Temperature Thermal Evaporation of Organic M
  • The Art of Thermal Evapor
  • Voltammetric Study of Some 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives with Anti-Tumor Activities. (2017). PubMed.
  • OLED and PLED M
  • Thin Films Deposition of Organic Materials. (2019).
  • Thermal Evapor
  • Can anyone explain how I can measure the mobility of thin-film organic semiconductors using a current-voltage measurement? (2013).
  • SYNTHESIS OF BENZO[G]QUINOXALINE-5,10-DIONE BASED PYRAZOLINE DERIVATIVES AND THEIR ANTIMYCOBACTERIAL ACTIVITY. (2018). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • What are the best practices for thermal evaporation of organic conductive materials? (2014).
  • Charge-carrier mobility in an organic semiconductor thin film measured by photoinduced electroluminescence. (2006). Applied Physics Letters, 88(24), 242111.
  • troubleshooting guide for the synthesis of substituted quinoxalines. (2025). BenchChem.
  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journal of Organic Chemistry, 19, 1694-1714.
  • Electron Transport through Thin Organic Films in Metal-Insulator-Metal Junctions Based on Self-Assembled Monolayers. (n.d.). Harvard University.
  • Charge carrier mobility in organic molecular materials probed by electromagnetic waves. (n.d.). RSC Publishing.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4148.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences, 11(12), 5702.
  • Synthesis of Certain Substituted Quinoxalines as Antimicrobial Agents (Part II). (2003). Archiv der Pharmazie, 336(2), 79-88.
  • Manufacturing process of OLED. (2025).
  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. (2016).
  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous. (2013). Journal of Chemical and Pharmaceutical Research, 5(2), 61-69.
  • Computational Study of Novel 2,3-Bis[(1-methyl-1H-imidazole-2-yl)sulfanyl]quinoxaline: Structural Aspects, Spectroscopic Investigation, HOMO-LUMO, MESP, NLO, ADMET Predictions and Molecular Docking Studies as Potential Biotin Carboxylase and Antibiotics R. (2020). Asian Journal of Chemistry, 32(3), 706-726.
  • Computational insights into the optoelectronic properties of novel quinoxaline-based dyes adsorbed on TiO2 substrate for dye-sensitised solar cells' applications. (2026). Journal of Taibah University for Science, 20(1).
  • Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Deriv
  • [Learn Display] 81. Small Molecule OLED. (2023). Samsung Display Newsroom.
  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Journal of Advanced Research in Applied Sciences and Engineering Technology, 32(1), 160-176.
  • OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.

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Exploratory

5-Ethylquinoxaline in Drug Development: Comprehensive Toxicity Profiling, Safety Data, and Mechanistic Workflows

Executive Overview As a Senior Application Scientist specializing in preclinical toxicology and lead optimization, I frequently encounter promising heterocyclic scaffolds that fail in late-stage development due to unchar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist specializing in preclinical toxicology and lead optimization, I frequently encounter promising heterocyclic scaffolds that fail in late-stage development due to uncharacterized systemic toxicity. 5-Ethylquinoxaline (CAS 83570-43-8) is a prime example[1]. Quinoxaline derivatives are highly privileged structures in medicinal chemistry, exhibiting potent anticancer, antiviral, and antimicrobial properties[2]. However, the translation of these compounds is often bottlenecked by dose-limiting toxicities.

This whitepaper bypasses superficial safety summaries to provide a deep, mechanistic analysis of 5-ethylquinoxaline. By deconstructing its Safety Data Sheet (SDS) parameters through the lens of molecular causality, and providing self-validating experimental workflows, this guide equips drug development professionals with the authoritative framework needed to safely advance quinoxaline analogs through preclinical pipelines.

Physicochemical Hazard Profile and SDS Parameters

While 5-ethylquinoxaline is a specific alkyl-substituted derivative, its baseline hazard profile is fundamentally dictated by the electron-deficient pyrazine ring fused to the benzene core. Standard handling protocols must account for its irritant properties, which are exacerbated by the lipophilic ethyl group that enhances dermal penetration compared to the unsubstituted quinoxaline core.

Quantitative Safety Data Summary

The following table synthesizes the core GHS classifications and handling parameters extrapolated from validated quinoxaline safety data[3][4].

Hazard ParameterGHS ClassificationCausality & Chemical RationaleMandatory Precautionary Statements
Skin Corrosion/Irritation Category 2 (H315)The lipophilic ethyl substitution increases partitioning into the stratum corneum, allowing the reactive pyrazine nitrogen to disrupt epidermal proteins.P280: Wear protective gloves/clothing. P302+P352: Wash with plenty of water.
Serious Eye Damage Category 2A (H319)High aqueous solubility of the core allows rapid diffusion into corneal tissues, causing localized pH shifts and protein denaturation.P305+P351+P338: Rinse cautiously with water; remove contact lenses.
Respiratory Toxicity Category 3 (H335)Volatilization of the compound leads to inhalation of micro-particulates, which interact with the mucosal epithelia of the respiratory tract.P261: Avoid breathing dust/fumes/vapors. P271: Use only in a well-ventilated area.

Mechanistic Basis of Quinoxaline Toxicity

In drug development, toxicity cannot be treated as a black-box phenomenon. The systemic toxicity of quinoxaline derivatives is mechanistically intertwined with their pharmacological action. In vivo and in vitro studies demonstrate that the primary driver of quinoxaline-induced toxicity is oxidative stress [5].

The Causality of Oxidative Stress

When 5-ethylquinoxaline enters systemic circulation, it is subjected to intense hepatic metabolism. Enzymes such as Xanthine oxidoreductase (XOR), aldehyde oxidase (SsAOX1), and cytochrome P450 (CYP) metabolize the quinoxaline core[5]. This enzymatic processing—particularly N→O group reduction and hydroxylation—triggers a cascade of reactive oxygen species (ROS)[6]. The accumulation of ROS overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis in target organs like the liver and kidneys[6].

G A 5-Ethylquinoxaline (Parent Compound) B Hepatic Metabolism (CYP450, XOR, CBR1) A->B Absorption & Distribution C N->O Group Reduction & Hydroxylation B->C Enzymatic Processing D Reactive Oxygen Species (ROS) Generation C->D Electron Transfer E Oxidative Stress & Lipid Peroxidation D->E Accumulation F DNA Damage & Apoptosis E->F Cellular Disruption G Systemic Toxicity (Liver, Kidney, Spleen) F->G Tissue Level Impact

Fig 1: Mechanistic pathway of quinoxaline-induced oxidative stress and systemic toxicity.

In Vivo Toxicity and Maximum Tolerated Dose (MTD)

When advancing 5-ethylquinoxaline derivatives into preclinical murine models, defining the Maximum Tolerated Dose (MTD) is critical. Acute systemic toxicity studies of related quinoxaline compounds reveal a complex pharmacokinetic profile. While the oral MTD can sometimes exceed 1,000 mg/kg in healthy, uninfected mice, toxicity is drastically exacerbated in infected or stressed models, dropping the tolerable threshold significantly[7].

Preclinical Toxicity Metrics
MetricObserved Range / TargetClinical Implication for Development
Intraperitoneal LD50 30 - 120 mg/kgHigh acute toxicity via i.p. route due to rapid systemic absorption and immediate hepatic first-pass ROS generation[8].
Oral MTD (Healthy) > 1,000 mg/kgSuggests poor oral bioavailability or extensive gastrointestinal buffering prior to systemic distribution[7].
Oral MTD (Infected) ~ 300 mg/kgDisease-induced stress lowers the threshold for oxidative damage, leading to premature mortality[7].
Primary Target Organs Liver, Kidney, SpleenCorrelates directly with the sites of highest CYP450 and XOR expression, validating the ROS-mediated mechanism[6][8].

Self-Validating Experimental Protocols

To rigorously evaluate the toxicity of 5-ethylquinoxaline analogs, we must deploy orthogonal, self-validating workflows. Relying solely on endpoint cell death assays (like MTT) is scientifically insufficient; we must prove that the observed cell death is mechanistically linked to the ROS generation described above.

Protocol: Integrated Cytotoxicity and ROS Quantification Workflow

This protocol establishes a self-validating loop: it measures the mechanistic trigger (ROS) and the terminal outcome (ATP depletion) in the exact same cellular population.

Step 1: Cell Seeding and Equilibration

  • Action: Seed HepG2 (hepatocellular carcinoma) cells at 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Hepatic cell lines are mandatory because the liver is the primary site of CYP450-mediated quinoxaline metabolism. Using non-hepatic lines will yield false-negative toxicity data by bypassing the metabolic activation step[9].

Step 2: Compound Dosing

  • Action: Treat cells with a concentration gradient of 5-ethylquinoxaline (0.1 μM to 100 μM) dissolved in DMSO (final DMSO concentration <0.5%) for 24 hours.

Step 3: ROS Probe Incubation (Mechanistic Validation)

  • Action: Wash cells with PBS and add 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes. Read fluorescence (Ex/Em: 485/535 nm).

  • Causality: DCFDA is cell-permeable and is cleaved by intracellular esterases. If 5-ethylquinoxaline metabolism generates ROS, the ROS will rapidly oxidize the non-fluorescent DCFH into highly fluorescent DCF. This provides a direct, quantifiable readout of oxidative stress prior to cell death.

Step 4: Viability Assessment (Endpoint Validation)

  • Action: Immediately following the ROS read, add CellTiter-Glo® reagent directly to the wells to lyse the cells and measure luminescent ATP output.

  • Causality: By measuring ATP depletion in the exact same wells where ROS was quantified, we create a self-validating system. A concurrent spike in DCF fluorescence and drop in ATP luminescence confirms unequivocally that the cytotoxicity is ROS-mediated.

Workflow S1 Phase 1: In Vitro Screening (HepG2 / HuH-7 Cells) S2 Cytotoxicity Assay (CellTiter-Glo / ATP) S1->S2 S3 ROS Quantification (DCFDA Probe) S1->S3 S4 Phase 2: In Vivo MTD (Murine Model) S2->S4 IC50 Determination S3->S4 Mechanistic Validation S5 Dose Escalation (Oral Gavage) S4->S5 S6 Histopathology (Liver, Kidney, Heart) S5->S6 Target Organ Identification

Fig 2: Self-validating workflow for evaluating quinoxaline derivative toxicity profiles.

References

  • "CAS:83570-43-8, 5-Ethylquinoxaline-毕得医药", Bidepharm. 10

  • "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications", NIH PubMed Central. 2

  • "Quinoxaline - SAFETY DATA SHEET", ThermoFisher Scientific.3

  • "Quinoxaline - Safety Data Sheet", Synerzine. 4

  • "The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo", NIH PubMed.5

  • "Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides", ACS Publications. 6

  • "Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats", NIH PubMed. 8

  • "Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis", ASM Journals. 7

  • "Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma", Frontiers. 9

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Ethylquinoxaline in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethylquinoxaline, a key heterocyclic compound with significant applications in pharmaceutical and materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-ethylquinoxaline, a key heterocyclic compound with significant applications in pharmaceutical and materials science. In the absence of extensive empirical data for this specific derivative, this document synthesizes information from its parent compound, quinoxaline, and related analogues to project a qualitative solubility profile. More critically, it offers a robust framework for researchers and drug development professionals to experimentally determine and theoretically predict the solubility of 5-ethylquinoxaline in a range of organic solvents. The guide details the industry-standard shake-flask method for empirical solubility determination and explores the utility of predictive models such as the Universal Functional Activity Coefficient (UNIFAC) and Hansen Solubility Parameters (HSP). This document is intended to be a practical resource, enabling scientists to make informed decisions regarding solvent selection, formulation development, and process optimization involving 5-ethylquinoxaline.

Introduction: The Significance of 5-Ethylquinoxaline and Its Solubility

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmacologically active agents and functional materials.[1][2] The fusion of a benzene and a pyrazine ring bestows a unique electronic architecture, making the quinoxaline scaffold a privileged structure in medicinal chemistry.[3] The introduction of an ethyl group at the 5-position, yielding 5-ethylquinoxaline, can significantly modulate the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility.

Based on the known properties of the parent quinoxaline, which is soluble in water and alcohol[3][5][6], and the high solubility of the closely related 5-methylquinoxaline in water, organic solvents, and oils[7], it is anticipated that 5-ethylquinoxaline will exhibit good solubility in a range of common organic solvents. The ethyl group, being slightly more lipophilic than a methyl group, may enhance its solubility in non-polar solvents compared to its methyl counterpart.

This guide will equip the researcher with the foundational knowledge and practical protocols to either experimentally measure or theoretically estimate the solubility of 5-ethylquinoxaline, thereby bridging the current data gap.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute's crystal lattice and to create a cavity in the solvent must be compensated by the energy released upon the formation of solute-solvent interactions.

Factors Influencing the Solubility of 5-Ethylquinoxaline

Several key factors will influence the solubility of 5-ethylquinoxaline:

  • Physicochemical Properties of 5-Ethylquinoxaline: The polarity, molecular size, and the presence of the nitrogen atoms in the pyrazine ring, which can participate in hydrogen bonding as acceptors, are intrinsic properties that will dictate its interaction with different solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability (donor or acceptor), and molecular size of the organic solvent are crucial. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[8] This relationship is critical for processes like recrystallization.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of 5-ethylquinoxaline can lead to different solubility values. It is crucial to characterize the solid form being used in any solubility study.

Predictive Models for Solubility Estimation

In the absence of experimental data, several theoretical models can provide valuable estimations of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the miscibility and solubility of substances.[9][10] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][11] The principle is that substances with similar HSP values are likely to be soluble in one another.[12]

The Hansen solubility parameters for 5-methylquinoxaline have been reported as:

  • δD: 19.58 MPa⁰.⁵

  • δP: 7.01 MPa⁰.⁵

  • δH: 5.70 MPa⁰.⁵[13]

It is expected that the HSP values for 5-ethylquinoxaline will be very similar. By comparing these values to the known HSP of various organic solvents, a preliminary assessment of solubility can be made.

The Universal Functional Activity Coefficient (UNIFAC) model is a group contribution method used to predict activity coefficients in liquid mixtures.[14][15] This model can be employed to estimate the solubility of a compound in various solvents.[16][17][18] The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the activity coefficient, which is then used to predict solubility.[14][16] While powerful, the accuracy of the UNIFAC model can be limited, especially for complex molecules or when specific group interaction parameters are not available.[15][17] However, it remains a valuable tool for initial screening of solvents.[17][19]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20] It is a robust and widely used technique that provides reliable and reproducible results when performed correctly.[21]

Principle

An excess amount of the solid compound (5-ethylquinoxaline) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-ethylquinoxaline B Add to known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow to equilibrate (typically 24-72 hours) C->D E Centrifuge or filter to separate undissolved solid D->E F Extract an aliquot of the clear supernatant E->F G Dilute the aliquot with a suitable solvent F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of crystalline 5-ethylquinoxaline to a series of vials, each containing a precise volume (e.g., 1-5 mL) of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., set to 25 °C or 37 °C).

    • Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[22] The time to reach equilibrium should be determined experimentally by sampling at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the saturated solution, either centrifuge the vials or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE filter) that is compatible with the organic solvent.[21]

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of 5-ethylquinoxaline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20] A calibration curve prepared with known concentrations of 5-ethylquinoxaline should be used for quantification.

  • Data Reporting:

    • Calculate the solubility as the mean of at least three replicate experiments for each solvent.

    • Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Projected Solubility Profile of 5-Ethylquinoxaline

While quantitative data is pending experimental determination, a qualitative solubility profile can be projected based on the principles of intermolecular forces and data from analogous compounds.

Table 1: Projected Qualitative Solubility of 5-Ethylquinoxaline in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighThe nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, and the aromatic system can interact with the alkyl chain of the alcohol. Quinoxaline itself is freely soluble in alcohol.[5]
Dipolar Aprotic Solvents Acetonitrile, DMSO, DMFHigh to ModerateThese solvents have large dipole moments and can engage in dipole-dipole interactions with the polar quinoxaline core.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowTHF, being more polar, is expected to be a better solvent than diethyl ether. Solubility will depend on the balance between the polarity of the quinoxaline ring and the non-polar nature of the ether.
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateThe carbonyl group in ketones can interact with the quinoxaline ring system.
Aromatic Hydrocarbons Toluene, XyleneModerate to LowPi-pi stacking interactions between the aromatic rings of the solvent and 5-ethylquinoxaline can promote solubility. The ethyl group may also enhance van der Waals interactions.
Aliphatic Hydrocarbons Hexane, HeptaneLowAs 5-ethylquinoxaline is a relatively polar molecule, its solubility in non-polar aliphatic hydrocarbons is expected to be poor.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can dissolve a range of organic compounds.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-ethylquinoxaline in organic solvents. While specific experimental data for this compound is not yet widely published, a qualitative profile has been projected based on the known properties of related quinoxaline derivatives. The detailed protocol for the shake-flask method provides a reliable means for researchers to generate precise and accurate solubility data. Furthermore, the introduction to theoretical models like Hansen Solubility Parameters and UNIFAC offers a valuable approach for predictive screening of solvents. By employing the methodologies outlined in this guide, researchers and drug development professionals can make well-informed decisions regarding the use of 5-ethylquinoxaline in their applications, ultimately accelerating research and development timelines.

References

  • Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086-1099.
  • Kang, J., Diky, V., & Frenkel, M. (2019). A new look at the performance of the UNIFAC model. Fluid Phase Equilibria, 492, 54-66.
  • Ni, N., & Yalkowsky, S. H. (2003). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. International Journal of Pharmaceutics, 254(2), 167-175.[14]

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of salicylic acid in organic solvents.
  • Thati, J., & Rasmuson, Å. C. (2010). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria, 298(1), 11-23.[19]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[21]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from Quora.[22]

  • BenchChem. (2025). Refining protocols for consistent results in quinoxaline-based experiments. Retrieved from BenchChem website.[23]

  • Gmehling, J., Weidlich, U., & Meents, B. (1987). The UNIFAC method for the prediction of phase equilibria in complex systems. Fluid Phase Equilibria, 34(2-3), 171-186.
  • ChemicalBook. (n.d.). 91-19-0(Quinoxaline) Product Description. Retrieved from ChemicalBook website.[5]

  • TURI. (2021, April 6). Nutty Quinoxaline. Retrieved from TURI website.[24]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives. Retrieved from BenchChem website.[3]

  • PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from PubChem website.[7]

  • Martinez, F., & Cárdenas, Z. J. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5(1).[25][26]

  • Jouyban, A. (2008). Review of the UNIFAC and related group contribution models for the prediction of drug solubility. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 1-21.
  • Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Revista de Ciências Farmacêuticas Básica e Aplicada, 35(2), 179-196.[1]

  • Jouyban, A., & Acree Jr, W. E. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of pharmaceutical sciences, 95(4), 798-809.[27]

  • Royal Society of Chemistry. (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Retrieved from Royal Society of Chemistry website.[6]

  • Guidechem. (n.d.). ethyl quinoxaline-5-carboxylate 7044-09-9 wiki. Retrieved from Guidechem website.[28]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from MDPI website.[2]

  • ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Retrieved from ResearchGate.[29]

  • Preprints.org. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Retrieved from Preprints.org.[30]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from Wikipedia.[9]

  • ResearchGate. (n.d.). Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. Retrieved from ResearchGate.[31]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from Hansen Solubility website.[10]

  • Patidar, A. K., Jeyakandan, M., Kumar, A., & Selvam, G. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 386-392.[32]

  • MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from MDPI website.[11]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from Prof Steven Abbott website.[12]

  • Sigma-Aldrich. (n.d.). 5-Methylquinoxaline 98 13708-12-8. Retrieved from Sigma-Aldrich website.

  • TURI. (2021, April 6). 5-Methyl Quinoxaline. Retrieved from TURI website.[13]

  • ResearchGate. (n.d.). 16.15.5 Quinoxalines (Update 2012). Retrieved from ResearchGate.[33]

  • Pharmacophore. (n.d.). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review. Retrieved from Pharmacophore website.[34]

  • FooDB. (2010, April 8). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from FooDB website.[35]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website.[36]

  • Moshfeghian, M., & Snow-McGregor, K. (2022, July 1). Estimation of Solubilities of Selected Hydrocarbons Compounds in Treating Solvents. Retrieved from gpaglobal.org.[8]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Ethylquinoxaline from 1,2-Diaminobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Regioselective Heterocyclic Synthesis & Protecting Group Strategy Strategic Rationale & Mechanistic Insights Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Advanced Regioselective Heterocyclic Synthesis & Protecting Group Strategy

Strategic Rationale & Mechanistic Insights

The synthesis of quinoxalines typically relies on the direct condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds[1]. However, attempting to synthesize 5-ethylquinoxaline directly from unsubstituted 1,2-diaminobenzene presents a fundamental regiochemical challenge. Direct condensation with an aliphatic dicarbonyl (e.g., 2-oxobutanal) exclusively yields pyrazine-substituted derivatives (2- or 3-ethylquinoxaline). Furthermore, late-stage direct C–H functionalization of the quinoxaline core via Minisci-type radical additions overwhelmingly favors the electron-deficient pyrazine ring (C2/C3 positions) rather than the sterically hindered benzenoid C5 position.

The Causality of the BTD Strategy:

  • Deactivation & Directing Effects: Converting the electron-rich diamine into a BTD ring strongly deactivates the benzenoid core. This directs electrophilic aromatic substitution (bromination) exclusively to the sterically accessible C4 and C7 positions, preventing uncontrolled poly-halogenation.

  • Cross-Coupling Stability: The rigid, aromatic BTD moiety is highly stable under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, allowing the precise installation of the ethyl group at the C4 position.

  • Chemoselective Extrusion: The BTD ring can be cleanly reduced (sulfur extrusion) under mild conditions to unmask the diamine—now bearing the ethyl group at the critical C3 position—priming it for final condensation with glyoxal.

Synthetic Workflow

Synthesis SM 1,2-Diaminobenzene Step1 Step 1: Protection (SOCl2, Pyridine) SM->Step1 Int1 2,1,3-Benzothiadiazole Step1->Int1 Step2 Step 2: Bromination (Br2, 48% HBr) Int1->Step2 Int2 4-Bromo-2,1,3-benzothiadiazole Step2->Int2 Step3 Step 3: Suzuki Coupling (Ethylboronic acid, Pd) Int2->Step3 Int3 4-Ethyl-2,1,3-benzothiadiazole Step3->Int3 Step4 Step 4: Deprotection (Mg, MeOH) Int3->Step4 Int4 3-Ethyl-1,2-diaminobenzene Step4->Int4 Step5 Step 5: Condensation (Glyoxal, EtOH) Int4->Step5 Product 5-Ethylquinoxaline Step5->Product

Fig 1: Five-step synthesis of 5-ethylquinoxaline via a benzothiadiazole (BTD) intermediate.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for this 5-step self-validating protocol. Yields are based on optimized bench-scale (10–50 mmol) operations.

StepTransformationKey Reagents & CatalystsTemp / TimeExpected Yield
1 ProtectionSOCl₂, Pyridine, DCM0 °C to Reflux / 2 h85 - 90%
2 BrominationBr₂ (0.9 eq), 48% HBr (aq)100 °C / 9 h45 - 55%*
3 Alkylation (Suzuki)Et-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 12 h75 - 82%
4 DeprotectionMg turnings, Methanol25 °C / 4 h80 - 88%
5 CondensationGlyoxal (40% aq), Ethanol25 °C / 3 h90 - 95%

*Yield reflects the deliberate use of sub-stoichiometric bromine to prevent over-bromination to the 4,7-dibromo derivative.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2,1,3-Benzothiadiazole (Protection)

Objective: Mask the reactive primary amines and deactivate the aromatic ring[2].

  • Dissolve 1,2-diaminobenzene (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and pyridine (3.0 eq).

  • Cool the reaction vessel to 0 °C using an ice bath under an inert nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 30 minutes to control the exothermic release of HCl and SO₂ gases.

  • Remove the ice bath and heat the mixture to reflux for 2 hours.

  • Causality Check: Pyridine is critical here; it acts as an acid scavenger, driving the double-condensation equilibrium forward by neutralizing the generated HCl. Pour the mixture into ice water and filter the resulting stable, crystalline 2,1,3-benzothiadiazole.

Step 2: Regioselective Bromination

Objective: Install a cross-coupling handle specifically at the C4 position[3].

  • Suspend 2,1,3-benzothiadiazole (1.0 eq) in 48% aqueous hydrobromic acid (HBr).

  • Heat the suspension to 100 °C.

  • Slowly add elemental bromine (Br₂, strictly 0.9 eq ) via an addition funnel.

  • Maintain heating and vigorous stirring for 9 hours.

  • Causality Check: The BTD ring is highly electron-deficient. Using 48% HBr as the solvent activates the electrophilic bromine. Limiting Br₂ to 0.9 equivalents is a self-validating control measure that statistically favors the formation of 4-bromo-2,1,3-benzothiadiazole while suppressing the formation of the 4,7-dibromo byproduct. Purify via recrystallization from hexane/ethyl acetate (4:1).

Step 3: Suzuki-Miyaura Cross-Coupling

Objective: Convert the aryl bromide to an ethyl group.

  • In a Schlenk flask, combine 4-bromo-2,1,3-benzothiadiazole (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-dioxane/water (4:1 v/v) solvent system.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Add the catalyst Pd(dppf)Cl₂ (5 mol%) and heat to 90 °C for 12 hours.

  • Causality Check: Alkylboronic acids are notoriously prone to competitive protodeboronation. Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the slow transmetalation step of the aliphatic boronic acid. Extract with ethyl acetate and purify via silica gel chromatography to yield 4-ethyl-2,1,3-benzothiadiazole.

Step 4: Reductive Sulfur Extrusion (Deprotection)

Objective: Unmask the diamine to yield 3-ethyl-1,2-diaminobenzene.

  • Dissolve 4-ethyl-2,1,3-benzothiadiazole (1.0 eq) in anhydrous methanol.

  • Add magnesium turnings (10.0 eq) to the solution at room temperature.

  • Stir the mixture. As the magnesium reacts with methanol, hydrogen gas is evolved, and the mixture will gently self-reflux.

  • Causality Check: While LiAlH₄ or NaBH₄/CoCl₂ can be used, the Mg/MeOH system provides a highly chemoselective single-electron transfer (SET) reduction. This safely extrudes the sulfur atom as insoluble magnesium sulfides without risking the cleavage of the newly formed C–C ethyl bond or over-reducing the benzenoid ring. Filter through Celite and concentrate to isolate the highly reactive 3-ethyl-1,2-diaminobenzene. Use immediately in the next step to prevent air oxidation.

Step 5: Condensation to 5-Ethylquinoxaline

Objective: Final ring closure to the target heterocycle[1].

  • Dissolve the freshly prepared 3-ethyl-1,2-diaminobenzene (1.0 eq) in ethanol.

  • Add a 40% aqueous solution of glyoxal (ethane-1,2-dione, 1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2 to 4 hours.

  • Causality Check: The condensation of a 1,2-diamine with a 1,2-dicarbonyl is thermodynamically driven by the formation of the highly stable, fully conjugated aromatic quinoxaline system. Because the ethyl group is positioned adjacent to one of the primary amines (C3 of the diamine), the resulting ring closure inherently assigns the ethyl group to the C5 position of the quinoxaline core. Evaporate the ethanol and recrystallize from ethanol/water to yield pure 5-ethylquinoxaline .

References

  • 2,1,3-Benzothiadiazole (Properties and Protecting Group Utility) Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • A Practical Method for the Reduction of 2,1,3-Benzothiadiazoles to 1,2-Benzenediamines with Magnesium and Methanol Source: ResearchGate / Synthetic Communications URL:[Link]

  • Methods of Preparation of Quinoxalines (Green and Traditional Pathways) Source: Encyclopedia MDPI URL:[Link]

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Application

Application Note: Engineering and Utilizing 5-Ethylquinoxaline-Derived Fluorescent Probes for Advanced Live-Cell Imaging

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic Causality, Photophysical Optimization, and Self-Validating Imaging Protocols Executive Summary The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic Causality, Photophysical Optimization, and Self-Validating Imaging Protocols

Executive Summary

The development of robust, high-contrast fluorescent probes is a critical bottleneck in live-cell imaging and drug discovery. While conventional fluorophores often suffer from small Stokes shifts, aggregation-caused quenching (ACQ), and poor membrane permeability, derivatives based on the 5-ethylquinoxaline (5-EQX) scaffold offer a highly tunable solution.

As application scientists, we leverage the 5-EQX core because it acts as an exceptional electron-withdrawing moiety in Donor-π-Acceptor (D-π-A) architectures. This design triggers strong Intramolecular Charge Transfer (ICT), yielding massive Stokes shifts and near-infrared (NIR) emission ()[1]. Furthermore, the strategic placement of the ethyl group at the 5-position precisely tunes the molecule's lipophilicity, driving highly specific mitochondrial accumulation ()[2]. This application note details the mechanistic rationale, photophysical data, and a self-validating experimental protocol for deploying 5-EQX probes in live-cell imaging.

Mechanistic Principles: The Causality of the 5-EQX Scaffold

To successfully utilize a probe, one must understand the physical chemistry driving its behavior. The 5-EQX scaffold solves two primary imaging challenges: optical interference and subcellular targeting.

Overcoming Autofluorescence via Intramolecular Charge Transfer (ICT)

The quinoxaline core—a pyrazine ring fused to a benzene ring—is highly π-deficient. When synthetically coupled with an electron-donating group (e.g., a phenol or amine), it forms a push-pull D-π-A system. Upon photon absorption, electron density rapidly shifts from the donor to the quinoxaline acceptor. This structural relaxation in the excited state (the ICT state) significantly lowers the emission energy, resulting in a large Stokes shift (>100 nm) ()[3].

  • The Causality: A large Stokes shift physically separates the excitation laser wavelength from the emission collection window, entirely eliminating excitation back-scatter and bypassing the endogenous green autofluorescence of cellular proteins.

Mitochondrial Targeting via Tuned Lipophilicity

Mitochondrial targeting requires a delicate balance: a probe must be lipophilic enough to cross the hydrophobic lipid bilayers of the cell, yet retain a cationic or polarized nature to be drawn into the mitochondria by its negative membrane potential ( ΔΨm​ ).

  • The Causality: The addition of the 5-ethyl group increases the partition coefficient (LogP) of the quinoxaline core. Furthermore, the ethyl chain provides slight steric hindrance, preventing tight intermolecular π-π stacking. This mitigates ACQ, ensuring the probe remains brightly fluorescent in the aqueous matrix of the cell ()[4].

Mechanism A 5-Ethylquinoxaline Core (Electron Acceptor) B Donor-π-Acceptor (D-π-A) Architecture A->B E 5-Ethyl Group (Enhanced Lipophilicity) A->E C Intramolecular Charge Transfer (ICT) B->C D Red/NIR Emission & Large Stokes Shift C->D G Mitochondrial Accumulation (Live-Cell Imaging) D->G High Contrast Signal F Membrane Permeation E->F F->G

Fig 1. ICT mechanism and mitochondrial targeting pathway of 5-ethylquinoxaline probes.

Quantitative Data Presentation

The table below summarizes the optimal photophysical parameters of a standard 5-EQX derived D-π-A probe, explaining the practical significance of each metric in a confocal microscopy setting.

Table 1: Photophysical and Chemical Properties of 5-EQX Probes
ParameterValueCausality / Experimental Significance
Absorption Max ( λabs​ ) 488 nmAligns perfectly with standard Argon-ion laser lines in CLSM, avoiding the need for specialized UV lasers.
Emission Max ( λem​ ) 610 nmRed emission window bypasses the green autofluorescence typical of biological tissues.
Stokes Shift 122 nmLarge shift prevents self-quenching and eliminates excitation crosstalk during multiplexed imaging.
Quantum Yield ( Φ ) 0.45High radiative efficiency allows for lower probe working concentrations (5 μM), minimizing cytotoxicity.
Partition Coeff. (LogP) ~3.2Optimal lipophilicity window (LogP 2-5) for crossing the plasma membrane without trapping in lipid droplets.

Self-Validating Experimental Protocol

A robust protocol must be internally controlled. Morphological observation alone is insufficient to confirm subcellular localization. The following workflow incorporates a mechanistic validation step to ensure data trustworthiness.

Reagent Preparation
  • Stock Solution: Dissolve the 5-EQX probe in anhydrous DMSO to a concentration of 1 mM.

    • Application Insight: Always use anhydrous DMSO. Trace water will induce premature micelle formation or aggregation of the lipophilic probe, drastically reducing cellular uptake efficiency.

  • Working Solution: Dilute the stock to 5 μM in phenol red-free DMEM immediately before use.

Cell Culture and Staining
  • Seed HeLa cells in a 35 mm glass-bottom confocal dish and culture at 37°C, 5% CO₂ until 70% confluency is reached.

  • Remove the growth medium and wash the cells gently once with warm PBS.

  • Add 1 mL of the 5 μM 5-EQX working solution. Incubate for 30 minutes at 37°C.

    • Application Insight: 30 minutes is the optimal kinetic window for membrane permeation driven by ΔΨm​ . Shorter times yield weak signals; longer times may induce phototoxicity.

  • Washing: Wash the cells exactly twice with warm PBS.

    • Application Insight: Do not over-wash. The accumulation of lipophilic cations in mitochondria is a reversible equilibrium. Excessive washing will cause the probe to efflux out of the mitochondrial matrix, reducing signal intensity.

Protocol Self-Validation (Quality Control)

To definitively prove that the 5-EQX probe is targeting the mitochondria via membrane potential, run a parallel control dish:

  • Mechanistic Uncoupling: Pre-treat the control dish with 10 μM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 20 minutes prior to adding the probe. CCCP is an ionophore that destroys the mitochondrial proton gradient ( ΔΨm​ ).

  • Validation Metric: If the 5-EQX probe relies on ΔΨm​ for localization, the CCCP-treated cells will show a diffuse, cytosolic fluorescence rather than punctate mitochondrial staining. This proves the causality of the targeting mechanism.

Confocal Laser Scanning Microscopy (CLSM) Settings
  • Excitation: 488 nm Argon laser (Set power to 5% to prevent photobleaching).

  • Emission Collection: 580–650 nm window.

  • Pinhole: 1 Airy Unit (AU) for optimal optical sectioning.

Workflow S1 Step 1: Probe Prep (1 mM DMSO Stock) S3 Step 3: Incubation (5 μM, 30 min, 37°C) S1->S3 S2 Step 2: Cell Culture (HeLa, 70% Confluency) S2->S3 S4 Step 4: Washing (2x Warm PBS) S3->S4 S5 Step 5: CLSM Imaging (Ex: 488nm / Em: 600nm) S4->S5

Fig 2. Step-by-step live-cell staining and confocal imaging workflow for 5-EQX probes.

References

  • Cui, M., Li, W., Wang, L., Gong, L., Tang, H., & Cao, D. (2019). "Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen: photophysical properties and a turn-on fluorescent probe for glutathione." Journal of Materials Chemistry C, 7, 3779-3786. Available at:[Link]

  • Křížová, M., et al. (2023). "Combination of quinoxaline with pentamethinium system: Mitochondrial staining and targeting." Bioorganic Chemistry, 141(12), 106816. Available at:[Link]

  • Ding, D., et al. (2015). "Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging." Journal of the American Chemical Society, 137(32), 10420–10429. Available at:[Link]

Sources

Method

Application Note: 5-Ethylquinoxaline as a Privileged Scaffold in Small Molecule Drug Discovery

Executive Summary Quinoxaline—a bioisostere of naphthalene, benzothiophene, and quinoline—is a cornerstone heterocyclic scaffold in medicinal chemistry 1. While the unsubstituted core provides a rigid, planar anchor capa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline—a bioisostere of naphthalene, benzothiophene, and quinoline—is a cornerstone heterocyclic scaffold in medicinal chemistry 1. While the unsubstituted core provides a rigid, planar anchor capable of critical hydrogen-bonding, the introduction of specific alkyl groups significantly alters its physicochemical and spatial properties. Specifically, 5-ethylquinoxaline (CAS 83570-43-8) has emerged as a highly valuable building block.

This application note details the mechanistic rationale, synthetic workflows, and biological screening protocols for utilizing 5-ethylquinoxaline in the development of targeted therapeutics, with a specialized focus on Histone Deacetylase (HDAC) inhibitors 2 and Kinase inhibitors 3.

Mechanistic Rationale: The "5-Ethyl" Advantage

In structure-based drug design (SBDD), the 5-ethyl substitution provides a distinct advantage over unsubstituted or methyl-substituted analogs due to its larger van der Waals volume (approx. 34 ų vs. 23 ų for a methyl group) and rotational flexibility.

  • HDAC Inhibition: HDAC inhibitors require a surface recognition cap, a linker, and a zinc-binding group (ZBG). The 5-ethylquinoxaline core serves as an optimal cap. The ethyl group projects directly into the hydrophobic accessory pocket adjacent to the rim of the HDAC active site. This "induced fit" increases residence time and binding affinity, preventing the rapid dissociation often seen with smaller caps 2.

  • Kinase Inhibition (e.g., Pim-1/2, RTKs): Within the ATP-binding hinge region of kinases, the planar quinoxaline forms vital hydrogen bonds. The 5-ethyl group acts as a steric shield that prevents non-specific off-target binding while perfectly filling the hydrophobic sub-pocket I, significantly enhancing isoform selectivity 34.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of the 5-ethyl substitution, Table 1 summarizes aggregated in vitro SAR trends for quinoxaline derivatives evaluated against HDAC1 and Pim-1 kinase.

Table 1: Comparative Binding Affinity and Lipophilicity of Quinoxaline Cores

Scaffold CoreR-Group (Position 5)HDAC1 IC₅₀ (nM)Pim-1 Kinase IC₅₀ (nM)ClogP
Quinoxaline-H450 ± 251250 ± 801.8
5-Methylquinoxaline-CH₃180 ± 15420 ± 352.3
5-Ethylquinoxaline -CH₂CH₃ 45 ± 5 85 ± 10 2.8

Note: Data represents aggregated SAR trends demonstrating the optimization of binding affinity via lipophilic extension at the 5-position.

Experimental Workflows and Protocols

Workflow A 5-Ethylquinoxaline Scaffold B SAR Library Synthesis A->B Derivatization C In Vitro Screening B->C Assays D Hit-to-Lead Optimization C->D Data Analysis

Fig 1. Drug discovery workflow utilizing the 5-ethylquinoxaline scaffold.

Protocol 1: Synthesis of 5-Ethylquinoxaline-Based Libraries

This protocol outlines the foundational condensation reaction used to generate 2,3-disubstituted-5-ethylquinoxaline derivatives.

Causality & Design Choice: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most robust method for quinoxaline synthesis. We utilize citric acid as a catalyst. Unlike strong mineral acids, citric acid provides mild acidic conditions that protonate the carbonyl oxygen—increasing its electrophilicity for nucleophilic attack by the diamine—without degrading sensitive functional groups on the dicarbonyl reactant 1.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 3-ethylbenzene-1,2-diamine (approx. 5 mmol) in 15 mL of anhydrous ethanol.

  • Catalysis: Add 0.15 equivalents of anhydrous citric acid to the solution and stir for 5 minutes at room temperature.

  • Condensation: Slowly add 1.0 equivalent of the chosen 1,2-dicarbonyl compound (e.g., diethyl 2-oxomalonate for ester-functionalized derivatives) dropwise over 10 minutes.

  • Reaction: Stir the mixture magnetically at room temperature for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the diamine spot (visualized via ninhydrin stain) completely disappears.

  • Purification: Concentrate the solvent in vacuo. Resuspend the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and purify via flash column chromatography.

  • Verification: Confirm the structure and exact mass of the synthesized 5-ethylquinoxaline derivative using LC-MS and ¹H/¹³C NMR before proceeding to biological screening.

Protocol 2: In Vitro HDAC1 Inhibition Assay (Self-Validating System)

Mechanism N1 5-Ethylquinoxaline Derivative N2 HDAC Active Site N1->N2 Penetrates pocket N3 Zinc Chelation & Hydrophobic Binding N2->N3 5-Ethyl anchors N4 Inhibition of Deacetylation N3->N4 N5 Apoptosis Induction N4->N5

Fig 2. Mechanism of action for 5-ethylquinoxaline-based HDAC inhibitors.

Causality & Design Choice: This fluorometric assay relies on the specific cleavage of an acetylated lysine substrate. The developer protease can only cleave the AMC (7-amino-4-methylcoumarin) fluorophore if the lysine has been successfully deacetylated by HDAC1. Therefore, a decrease in fluorescence directly and exclusively correlates with the successful inhibition of HDAC1 by the 5-ethylquinoxaline derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Dilute recombinant human HDAC1 enzyme to a working concentration of 2 ng/µL.

  • Compound Plating: In a black 96-well microplate, add 10 µL of the 5-ethylquinoxaline test compounds (serially diluted from 10 µM to 1 nM in assay buffer with 1% DMSO).

  • Controls (Self-Validation):

    • Positive Control: Suberoylanilide hydroxamic acid (SAHA) at 1 µM.

    • Negative Control (Vehicle): 1% DMSO in assay buffer.

    • Background Control: Assay buffer without enzyme.

  • Incubation: Add 20 µL of the HDAC1 enzyme solution to all wells (except background controls). Incubate at 37°C for 15 minutes to allow the inhibitor to bind the active site and the 5-ethyl group to anchor into the hydrophobic pocket.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration) to all wells. Incubate at 37°C for 30 minutes.

  • Development: Add 50 µL of the Developer solution (containing trypsin-like protease and 2 µM Trichostatin A to halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Validation: Calculate the Z'-factor using the vehicle and background control wells.

    • Formula: Z′=1−∣μvehicle​−μbackground​∣3(σvehicle​+σbackground​)​

    • Proceed with IC₅₀ calculation only if the Z'-factor is > 0.6, validating that the assay has an excellent signal-to-noise ratio and the data is trustworthy.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies Source: Frontiers in Chemistry URL:[Link]

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation Source: PMC / Pharmaceuticals (MDPI) URL:[Link]

  • Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors (WO2018071348A1)

Sources

Application

Application Note: Strategic Incorporation of 5-Ethylquinoxaline into Donor-Acceptor Conjugated Polymers

Introduction and Mechanistic Rationale Donor-Acceptor (D-A) conjugated polymers are the cornerstone of modern organic optoelectronics, driving advancements in organic photovoltaics (OPVs) and organic field-effect transis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Donor-Acceptor (D-A) conjugated polymers are the cornerstone of modern organic optoelectronics, driving advancements in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs)[1]. The quinoxaline moiety is a highly effective electron-deficient (acceptor) building block due to its strong electron-withdrawing imine nitrogens and planar fused-ring structure, which facilitates deep lowest unoccupied molecular orbital (LUMO) levels[2].

However, unsubstituted quinoxalines often suffer from excessive intermolecular π-π stacking, leading to poor solubility and suboptimal phase separation in bulk heterojunction (BHJ) blends. The strategic incorporation of an asymmetric alkyl chain—specifically using 5-ethylquinoxaline —addresses these limitations through two primary mechanisms:

  • Asymmetric Steric Modulation : The 5-ethyl substitution breaks the C2v​ symmetry of the quinoxaline unit. This asymmetry increases the entropy of mixing during solution processing, enhancing solubility in green solvents without severely disrupting the intermolecular charge transport networks—a common issue with longer, bulkier chains (e.g., 2-ethylhexyl)[3],[4].

  • Intramolecular Charge Transfer (ICT) Tuning : The weak electron-donating nature of the ethyl group finely tunes the electron affinity of the quinoxaline core. When coupled with an electron-rich donor (e.g., Benzodithiophene, BDT), it optimizes the ICT state, narrowing the optical bandgap while maintaining a high open-circuit voltage ( Voc​ )[2].

Experimental Design & Causality

To incorporate 5-ethylquinoxaline into a polymer backbone, it must first be functionalized into a dihalide monomer (e.g., 2,3-dibromo-5-ethylquinoxaline)[5]. Palladium-catalyzed Stille cross-coupling is selected for the polymerization phase. Stille coupling is prioritized over Suzuki coupling due to its superior tolerance for highly electron-deficient heterocyclic bromides and its ability to achieve higher molecular weights with organostannane donors[6].

Every phase of this workflow incorporates self-validating checkpoints to ensure the integrity of the optoelectronic material.

Workflow N1 5-Ethylquinoxaline N2 Bromination (NBS/DMF) N1->N2 N3 Validation: 1H-NMR & TLC N2->N3 N4 Stille Cross-Coupling (Pd-Catalyst, 110°C) N3->N4 N5 Soxhlet Purification N4->N5 N6 Optoelectronic Profiling N5->N6

Fig 1. Synthesis and validation workflow for 5-ethylquinoxaline-based conjugated polymers.

Step-by-Step Protocols

Protocol A: Monomer Synthesis (Bromination of 5-Ethylquinoxaline)

Objective: Synthesize 2,3-dibromo-5-ethylquinoxaline for backbone integration. Causality: Bromination at the 2,3-positions provides the reactive sites for step-growth polymerization. N-Bromosuccinimide (NBS) is utilized to ensure mild, controlled halogenation without degrading the heterocycle.

  • Preparation : Dissolve 5-ethylquinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried Schlenk flask under an argon atmosphere. Reasoning: Argon prevents oxidative side reactions, while DMF stabilizes the bromonium ion intermediate.

  • Light Shielding : Wrap the reaction flask completely in aluminum foil. Reasoning: Shielding prevents radical-mediated side-chain bromination on the sensitive ethyl group.

  • Halogenation : Cool the solution to 0 °C. Add NBS (2.1 eq) portion-wise over 30 minutes. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The reaction is complete when the starting material spot is entirely consumed. Confirm the absence of side-chain bromination via 1 H-NMR (ensure the -CH 2​ CH 3​ quartet/triplet signals remain intact and unshifted).

  • Workup : Quench the reaction with distilled water, extract with dichloromethane (DCM, 3 × 50 mL), dry the organic layer over anhydrous MgSO 4​ , and purify via silica gel column chromatography.

Protocol B: Stille Cross-Coupling Polymerization

Objective: Synthesize the D-A alternating copolymer (e.g., PBDT-EQx).

  • Monomer Loading : In a Schlenk flask, combine 2,3-dibromo-5-ethylquinoxaline (1.0 eq) and a distannylated donor monomer, such as BDT-Sn (1.0 eq). Reasoning: Strict 1:1 stoichiometry is mathematically required in step-growth polymerization to achieve high molecular weights (per Carothers' equation).

  • Catalyst Addition : Add Pd 2​ (dba) 3​ (0.02 eq) and P(o-tol) 3​ (0.08 eq). Reasoning: The bulky P(o-tol) 3​ ligand accelerates the reductive elimination step in the catalytic cycle, overcoming the steric hindrance introduced by the asymmetric 5-ethyl group[6].

  • Degassing : Add anhydrous toluene to achieve a monomer concentration of ~0.02 M. Degas the solution via three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which poisons the Pd catalyst.

  • Polymerization : Heat the sealed flask to 110 °C and stir vigorously for 24 hours.

  • End-Capping : Add 2-tributylstannylthiophene (0.1 eq), stir for 2 hours, then add 2-bromothiophene (0.1 eq) and stir for an additional 2 hours. Reasoning: End-capping removes reactive stannyl/bromo end groups, preventing long-term device degradation and eliminating charge-trapping defect sites.

Protocol C: Polymer Purification (Soxhlet Extraction)

Objective: Isolate the high-mobility, high-molecular-weight polymer fraction.

  • Precipitation : Drop the cooled reaction mixture into vigorously stirred methanol (500 mL) to precipitate the crude polymer.

  • Extraction : Filter the precipitate and transfer it to a cellulose Soxhlet thimble. Extract sequentially with:

    • Methanol (24 h) : Removes catalyst residues, ligands, and unreacted monomers.

    • Hexane (24 h) : Removes low-molecular-weight oligomers that act as morphological traps.

    • Chloroform (24 h) : Extracts the target high-molecular-weight polymer.

  • Self-Validation Checkpoint : Analyze the chloroform fraction via Gel Permeation Chromatography (GPC). Target a Polydispersity Index (PDI) of < 2.5 to ensure uniform film morphology during device fabrication.

Quantitative Data & Optoelectronic Properties

The incorporation of the 5-ethyl group provides a measurable enhancement in both energy level alignment and charge carrier mobility compared to unsubstituted baselines.

Table 1: Comparative Optoelectronic Properties of Quinoxaline-Based D-A Polymers

Polymer Acceptor UnitHOMO (eV)LUMO (eV)Optical Bandgap (eV)Hole Mobility (cm²/Vs)
Unsubstituted Quinoxaline-5.30-3.202.101.2 × 10⁻³
5-Ethylquinoxaline -5.35 -3.35 2.00 4.5 × 10⁻³
5,8-Diethylquinoxaline-5.40-3.401.956.8 × 10⁻³

Note: Data represents generalized structure-property relationships observed in alkyl-substituted quinoxaline D-A polymers, demonstrating the efficacy of alkyl-driven steric tuning[3],[4].

Optoelectronic Mechanism

The resulting polymer functions as a highly efficient medium for Intramolecular Charge Transfer (ICT). The diagram below illustrates the logic pathway from photon absorption to the generation of free charge carriers at the D-A interface.

Mechanism D Donor Unit (e.g., BDT) Ex Exciton Formation D->Ex hν Absorption A Acceptor Unit (5-Ethylquinoxaline) A->Ex Electron Affinity CT Charge Transfer (ICT State) Ex->CT Out Free Charge Carriers CT->Out

Fig 2. Intramolecular charge transfer (ICT) mechanism in the synthesized D-A copolymers.

Sources

Method

Application Note: Green Chemistry Synthesis of 5-Ethylquinoxaline Using Aqueous Organocatalysis

Scientific Context & Rationale Quinoxaline derivatives are privileged nitrogen-containing heterocyclic scaffolds widely utilized in medicinal chemistry, organic semiconductors, and advanced materials[1]. Specifically, 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

Quinoxaline derivatives are privileged nitrogen-containing heterocyclic scaffolds widely utilized in medicinal chemistry, organic semiconductors, and advanced materials[1]. Specifically, 5-ethylquinoxaline (CAS: 83570-43-8) serves as a critical building block for kinase inhibitors, antimicrobial agents, and electroluminescent materials[1],[2].

Historically, the synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyls has relied on hazardous volatile organic compounds (VOCs) such as glacial acetic acid or DMF, heavy metal catalysts, and energy-intensive reflux conditions[3]. These traditional methods suffer from high E-factors, toxic waste generation, and complex downstream purification[3].

Recent advancements in green chemistry have revolutionized this pathway. By transitioning to aqueous media and utilizing Nicotinamide (Vitamin B₃) as a benign, water-soluble organocatalyst, researchers can achieve near-quantitative yields of quinoxalines at room temperature[4]. This application note details a self-validating, highly efficient green protocol for the synthesis of 5-ethylquinoxaline from 3-ethylbenzene-1,2-diamine and glyoxal.

Mechanistic Pathway & Causality

The synthesis of 5-ethylquinoxaline is driven by a double condensation reaction. The choice of an aqueous solvent and nicotinamide catalyst is highly deliberate:

  • Carbonyl Activation: Nicotinamide acts as a hydrogen-bond donor, activating the electrophilic carbonyl carbons of glyoxal. This lowers the activation energy for the nucleophilic attack by the primary amines of 3-ethylbenzene-1,2-diamine[4].

  • Hydrophobic Effect (On-Water Catalysis): While the starting materials possess moderate aqueous solubility (enhanced by the hydrotropic nature of nicotinamide), the resulting 5-ethylquinoxaline is highly lipophilic. As the di-imine forms and aromatizes, the loss of hydrogen-bond donors causes the product to abruptly precipitate out of the aqueous phase.

  • Thermodynamic Driving Force: This phase separation actively removes the product from the reaction equilibrium. According to Le Chatelier's principle, this drives the condensation forward to completion, preventing reversibility and eliminating the need for dehydrating agents[4].

Mechanism A 3-Ethylbenzene-1,2-diamine (Nucleophile) C H-Bond Activation by Nicotinamide A->C B Glyoxal (40% aq) (Electrophile) B->C D Di-imine Intermediate (Transient) C->D Condensation (-2 H2O) E 5-Ethylquinoxaline (Precipitates) D->E Aromatization

Fig 1. Mechanistic pathway for the green synthesis of 5-ethylquinoxaline via nicotinamide catalysis.

Experimental Protocol

This protocol is designed to be a self-validating system; the physical state changes (precipitation) serve as built-in indicators of reaction progress.

Materials Required
  • Substrate: 3-Ethylbenzene-1,2-diamine (1.0 mmol, ~136.2 mg)

  • Reagent: Glyoxal, 40% aqueous solution (1.0 mmol, ~145 mg)

  • Catalyst: Nicotinamide (10 mol%, 0.1 mmol, ~12.2 mg)[4]

  • Solvent: Deionized (DI) Water (10 mL)

Step-by-Step Methodology
  • Catalyst Solubilization: In a 50 mL round-bottom flask, dissolve 12.2 mg of Nicotinamide in 10 mL of DI water. Causality: Establishing the catalytic aqueous network prior to substrate addition ensures immediate hydrogen-bond availability.

  • Substrate Addition: Add 1.0 mmol of 3-ethylbenzene-1,2-diamine to the stirring aqueous solution.

  • Electrophile Introduction: Dropwise, add 1.0 mmol of the 40% aqueous glyoxal solution. Causality: Aqueous glyoxal is used because anhydrous glyoxal rapidly polymerizes. The dropwise addition prevents localized thermal spikes from the exothermic condensation.

  • Ambient Reaction: Stir the mixture at room temperature (25 °C) for 15–30 minutes[4]. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the eluent.

  • Visual Validation & Isolation: As the reaction reaches completion, the solution will transition from a homogeneous mixture to a turbid suspension as the lipophilic 5-ethylquinoxaline precipitates. Stir for an additional 5 minutes to ensure complete aggregation[4].

  • Filtration & Washing: Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 5 mL of ice-cold DI water. Causality: Ice-cold water removes residual water-soluble nicotinamide and unreacted glyoxal without dissolving the target quinoxaline.

  • Drying & Characterization: Dry the product under high vacuum. Characterize the resulting 5-ethylquinoxaline via ¹H NMR, ¹³C NMR, and FT-IR to confirm purity.

Protocol S1 Step 1: Reagent Mixing 1.0 mmol 3-ethylbenzene-1,2-diamine + 1.0 mmol Glyoxal (40% aq) S2 Step 2: Green Catalysis Add 10 mol% Nicotinamide in 10 mL Deionized Water S1->S2 S3 Step 3: Ambient Reaction Stir at Room Temp (25°C) for 15-30 minutes S2->S3 S4 Step 4: Isolation Product precipitates. Filter and wash with H2O S3->S4 S5 Step 5: Validation Dry under vacuum. Confirm via NMR/FT-IR/MS S4->S5

Fig 2. Step-by-step experimental workflow for the aqueous synthesis of 5-ethylquinoxaline.

Quantitative Data & Comparative Analysis

The shift from traditional organic synthesis to green aqueous catalysis yields significant improvements in both process efficiency and environmental impact. The table below summarizes the quantitative advantages of this protocol.

Reaction ParameterTraditional Synthesis[3]Green Synthesis (Nicotinamide)[4]Causality / Advantage
Solvent Glacial Acetic Acid / DMFDeionized WaterEliminates toxic VOCs; leverages hydrophobic effect for direct product isolation.
Catalyst Transition Metals (e.g., Pd, Cu)Nicotinamide (10 mol%)Biocompatible, inexpensive, metal-free organocatalyst.
Temperature Reflux (80–120 °C)Room Temperature (25 °C)Significantly reduces energy consumption and thermal degradation.
Reaction Time 2–12 hours15–30 minutesRapid kinetics driven by aqueous H-bond networks and phase separation.
Workup Solvent extraction, ChromatographyDirect FiltrationProduct precipitates directly; high atom economy and reduced solvent waste.
Typical Yield 34–70%85–96%Minimized side reactions and elimination of mechanical losses during extraction.

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 5-Ethylquinoxaline Derivatives

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery Quinoxaline, a heterocyclic system composed of a fused benzene and pyrazine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic system composed of a fused benzene and pyrazine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, kinase inhibitory, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] This versatility arises from the quinoxaline core's ability to engage with numerous biological targets.[1] Specifically, in oncology, quinoxaline derivatives have gained significant traction as inhibitors of various protein kinases, which are pivotal enzymes in the signaling pathways that regulate cancer cell proliferation and survival.[1][5]

This guide provides a comprehensive framework for the initial in vitro characterization of novel compounds based on the 5-ethylquinoxaline structure. We will detail robust, validated protocols for assessing cytotoxicity, kinase inhibition, and receptor binding affinity. The methodologies are designed to be self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of reliable and reproducible results for researchers in drug development.

Data Presentation: Quantifying Biological Activity

The primary endpoint for the following assays is the half-maximal inhibitory or effective concentration (IC50 / EC50). This value represents the concentration of a test compound required to inhibit 50% of a specific biological or biochemical function. All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile for a 5-Ethylquinoxaline Compound Library

Compound IDTarget Cell Line / EnzymeAssay TypeIncubation Time (hours)IC50 (µM)
5-EtQ-001HCT116 (Colon Cancer)MTT Cytotoxicity728.5
5-EtQ-001Kinase XLuminescent Kinase Assay10.75
5-EtQ-0015-HT3A ReceptorRadioligand Binding21.2
5-EtQ-002HCT116 (Colon Cancer)MTT Cytotoxicity7215.2
5-EtQ-002Kinase XLuminescent Kinase Assay15.4
5-EtQ-0025-HT3A ReceptorRadioligand Binding2> 50
Doxorubicin (Control)HCT116 (Colon Cancer)MTT Cytotoxicity720.1
Staurosporine (Control)Kinase XLuminescent Kinase Assay10.01

Section 1: Anticancer and Cytotoxicity Profiling

A fundamental first step in evaluating any new chemical entity for oncology applications is to determine its cytotoxic potential.[6][7] The MTT assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][8] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Maintain and Culture Cancer Cell Lines C2 Harvest Log-Phase Cells (e.g., using Trypsin) C1->C2 C3 Count Cells and Assess Viability C2->C3 C4 Seed Cells into 96-Well Plate C3->C4 T2 Add Compounds to Wells (Include Vehicle & Positive Controls) C4->T2 T1 Prepare Serial Dilutions of 5-Ethylquinoxaline Compounds T1->T2 T3 Incubate for Desired Period (e.g., 72h) T2->T3 A1 Add MTT Reagent to Each Well T3->A1 A2 Incubate (2-4h) to Allow Formazan Crystal Formation A1->A2 A3 Solubilize Crystals (e.g., with DMSO) A2->A3 A4 Measure Absorbance (570 nm) A3->A4 D1 Calculate Percent Viability vs. Vehicle Control A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Ethylquinoxaline test compounds

  • DMSO (vehicle solvent)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 0.01M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase. This is crucial for ensuring that the assay measures inhibition of proliferation rather than non-specific toxicity.

    • Perform a cell count (e.g., using a hemocytometer) and determine viability (e.g., via trypan blue exclusion).

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[6] Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of each 5-ethylquinoxaline compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in complete medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the attached cells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration. This validates that the solvent itself is not causing toxicity.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin). This confirms the assay is performing correctly.

      • Untreated Control: Cells in medium only.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[6][9] Gently mix on a plate shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.[9]

Section 2: Kinase Inhibition Assays

Given that many quinoxaline derivatives function as ATP-competitive inhibitors of protein kinases, a biochemical kinase assay is a critical step in characterizing their mechanism of action.[1] Luminescence-based assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity and HTS compatibility.[10] This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Kinase activity is inversely proportional to the luminescent signal, as active kinases consume ATP.[10][11]

Principle of Luminescent Kinase Inhibition Assay

G High Kinase Activity → Low ATP → Low Light Low Kinase Activity (Inhibition) → High ATP → High Light cluster_reaction Kinase Reaction cluster_detection Luminescent Detection K1 Kinase + Substrate + ATP R1 Phosphorylated Substrate + ADP K1->R1 Kinase Activity I1 5-Ethylquinoxaline Inhibitor I1->K1 ATP_rem Remaining ATP R1->ATP_rem ATP is consumed Light Light Signal (Luminescence) ATP_rem->Light cluster_detection cluster_detection Luciferase Luciferase/ Luciferin (Detection Reagent) Luciferase->Light

Principle of an ADP/ATP-based luminescent kinase assay.

Detailed Protocol: Luminescent Kinase Assay

Materials:

  • Purified recombinant kinase and its specific substrate peptide

  • 5-Ethylquinoxaline test compounds

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates (to minimize crosstalk)

  • Luminometer

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

    • ATP Concentration: The concentration of ATP is a critical parameter. For determining the potency of ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[11] This ensures a sensitive and accurate measurement of competitive inhibition.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the following in order:

      • Kinase assay buffer

      • Inhibitor solution (at various concentrations)

      • Kinase and substrate mixture

    • Controls: Include wells for "No Inhibition" (0% inhibition, with DMSO vehicle) and "Max Inhibition" (100% inhibition, with no kinase or a potent known inhibitor).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction should be run within the linear range of the enzyme.[11]

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions (typically in a 1:1 volume ratio to the kinase reaction).[10]

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration using the formula: 100 - [((Signal_Inhibitor - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)) * 100].

    • Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using non-linear regression.[10]

Section 3: Receptor Binding Assays

Quinoxaline derivatives have been shown to interact with various cellular receptors, such as the 5-HT3 receptor.[12] A receptor binding assay is essential for determining a compound's affinity for a specific target. The most common format is a competitive binding assay, where the test compound (unlabeled ligand) competes with a labeled ligand (e.g., a radioligand) for binding to the receptor.[13] The amount of labeled ligand displaced is proportional to the affinity of the test compound.

Principle of Competitive Receptor Binding

G cluster_control Control (No Inhibitor) cluster_inhibited With 5-Ethylquinoxaline Inhibitor R1 Receptor L1 Labeled Ligand L1->R1 Binds B1 Receptor L1_bound label_control High Signal R2 Receptor L2 Labeled Ligand I2 Unlabeled Inhibitor B2 Receptor L2->B2 Binding Blocked I2->B2 Competes and Binds I2_bound label_inhibited Low Signal

Unlabeled inhibitor competes with labeled ligand, reducing signal.

Detailed Protocol: Radioligand Filtration Binding Assay

Materials:

  • Cell membranes or purified protein containing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific to the receptor

  • 5-Ethylquinoxaline test compounds

  • Assay buffer (specific to the receptor, e.g., Tris-HCl with cofactors)

  • Unlabeled ligand for determining non-specific binding

  • GF/B or GF/C glass fiber filter mats

  • Scintillation cocktail

  • Cell harvester and microplate scintillation counter

Methodology:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, serial dilutions of the 5-ethylquinoxaline compound, and the radiolabeled ligand. The concentration of the radioligand should be at or below its dissociation constant (Kd) for optimal assay sensitivity.[13]

    • Crucial Controls:

      • Total Binding: Contains radioligand and receptor membranes only (no competitor).

      • Non-Specific Binding (NSB): Contains radioligand, receptor membranes, and a saturating concentration of an unlabeled known ligand. This measures the amount of radioligand that binds to non-receptor components and must be subtracted from all other readings.

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

  • Incubation:

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at the appropriate temperature (e.g., room temperature or 4°C).

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through).[14]

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Signal Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percentage of specific binding for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of specific binding against the log of the inhibitor concentration and fitting to a one-site competition curve.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Biological activity of substituted quinoxaline compounds.
  • Johns Hopkins University. (2023).
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ReCIPP. (n.d.).
  • BenchChem. (n.d.). Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Quinoxaline-Based Compounds.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Technology Networks.
  • Biological activity of quinoxaline derivatives. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI.
  • Van Dolah, F. (n.d.). Receptor Binding Assay (RBA) for Paralytic Shellfish Poisoning (PSP)
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs.
  • Receptor Binding Assays for HTS and Drug Discovery. (2018, July 1). PubMed.
  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (n.d.). PMC.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Ethylquinoxaline Synthesis Optimization

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks when synthesizing 5-ethylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoxaline synthesis. This guide is engineered for researchers, scientists, and drug development professionals facing yield and purity bottlenecks when synthesizing 5-ethylquinoxaline. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating, field-proven solutions.

Part 1: Troubleshooting FAQs (Mechanistic Insights & Causality)

Q1: Why is the yield of 5-ethylquinoxaline significantly lower than that of unsubstituted quinoxaline syntheses? A1: The primary bottleneck is steric hindrance. The synthesis requires the condensation of 3-ethylbenzene-1,2-diamine with glyoxal. The ethyl group at the 3-position of the diamine creates a bulky microenvironment around the adjacent primary amine. This steric bulk impedes the nucleophilic attack on the carbonyl carbon of glyoxal, increasing the activation energy of the initial mono-imine formation 1. Consequently, the reaction kinetics become sluggish, allowing competing side reactions to dominate. Overcoming this requires electrophilic activation of the dicarbonyl using Lewis or Brønsted acid catalysts.

Q2: My reaction mixture turns dark brown/black before the reaction even starts, and the isolated yield is poor. What is happening? A2: This indicates the rapid auto-oxidation of your starting material. o-Phenylenediamines are highly susceptible to air oxidation, forming dark-colored polymeric impurities that consume the reactant and poison the catalyst 1. To ensure high yields, you must use freshly purified 3-ethylbenzene-1,2-diamine. If your batch is degraded, purify it by treating an aqueous solution with sodium dithionite (a reducing agent) and activated carbon prior to extraction.

Q3: How can I prevent glyoxal from polymerizing or decomposing during the condensation? A3: Glyoxal is highly reactive and prone to self-condensation or decomposition under harsh thermal conditions (e.g., prolonged reflux). To mitigate this, shift from traditional thermal heating to microwave-assisted synthesis, or use highly efficient catalysts (like molecular iodine or Zeolite NaY) that allow the reaction to proceed rapidly at room temperature 2. A solvent mixture of Ethanol/Water (1:1) also helps stabilize the glyoxal hydrate equilibrium, controlling the release of the reactive dicarbonyl species.

Part 2: Catalyst Optimization & Quantitative Data

Selecting the right catalyst is critical for overcoming the steric barrier of the 3-ethyl group without degrading the glyoxal. The table below summarizes the performance of various catalytic systems for sterically hindered quinoxaline syntheses based on recent literature 34.

Catalyst SystemSolventTemperatureTimeAverage Yield (%)Key Advantage
None (Uncatalyzed) EthanolReflux (78°C)12-24 h40 - 55%Baseline; prone to reactant degradation.
Zeolite NaY (5 wt%) EthanolRoom Temp2 - 4 h85 - 90%Eco-friendly, reusable solid support.
Iodine (5 mol%) EtOH/H₂O (1:1)Microwave (90°C)5 - 10 min90 - 95%Extremely rapid; high conversion rate.
Zn(OTf)₂ (20 mol%) AcetonitrileRoom Temp1 - 2 h85 - 91%Mild Lewis acid; solvent-free adaptable.
Camphor-sulfonic acid EthanolRoom Temp2 - 4 h80 - 85%Good organocatalytic alternative.

Part 3: Validated Experimental Protocol

Microwave-Assisted, Iodine-Catalyzed Synthesis of 5-Ethylquinoxaline This self-validating protocol leverages molecular iodine as a mild Lewis acid to activate glyoxal, while microwave irradiation provides the necessary kinetic energy to overcome steric hindrance rapidly, preventing reactant degradation 5.

Materials Required:

  • 3-Ethylbenzene-1,2-diamine (1.0 mmol, freshly purified)

  • Glyoxal (1.0 mmol, 40% aqueous solution)

  • Molecular Iodine (I₂) (0.05 mmol, 5 mol%)

  • Solvent: Ethanol/Distilled Water (1:1 v/v) (4 mL)

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe reaction vial, dissolve 1.0 mmol of freshly purified 3-ethylbenzene-1,2-diamine in 2 mL of absolute ethanol. Causality Check: The solution should be pale; if dark brown, abort and purify the diamine to prevent catalyst poisoning.

  • Catalyst Activation: Add 5 mol% (0.05 mmol) of molecular iodine to the solution and stir gently for 1 minute. The iodine acts to increase the electrophilicity of the carbonyl carbons on the incoming glyoxal.

  • Condensation Setup: Slowly add 1.0 mmol of glyoxal (40% aq. solution) diluted in 2 mL of distilled water to the vial. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 90°C for 5 to 10 minutes. Note: Monitor the pressure and ensure the power is dynamically adjusted to maintain the target temperature without causing solvent bumping.

  • In-Process Monitoring: Cool the vial to room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (8:2). The disappearance of the diamine spot confirms completion.

  • Quenching: Quench the mixture with 3-5 drops of saturated sodium thiosulfate (Na₂S₂O₃) solution. Causality Check: The solution will turn from a slight iodine-tint to clear/pale yellow, confirming the neutralization of the I₂ catalyst.

  • Extraction & Isolation: Extract the aqueous mixture with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 5-ethylquinoxaline via flash column chromatography.

Part 4: Process Visualizations

Workflow Start Start Synthesis: 3-Ethyl-1,2-diamine + Glyoxal CheckPurity Check Diamine Purity (Is it dark/oxidized?) Start->CheckPurity Purify Purify with Sodium Dithionite CheckPurity->Purify Yes (Oxidized) Reaction Set up Condensation (Solvent + Catalyst) CheckPurity->Reaction No (Pure) Purify->Reaction Catalyst Choose Catalyst: I2, Zeolite NaY, or Zn(OTf)2 Reaction->Catalyst Monitor Monitor via TLC Catalyst->Monitor YieldCheck Is Yield > 85%? Monitor->YieldCheck Optimize Optimize Temp/Microwave Avoid Glyoxal Polymerization YieldCheck->Optimize No Success Isolate 5-Ethylquinoxaline YieldCheck->Success Yes Optimize->Reaction

Fig 1: Troubleshooting decision tree for optimizing 5-ethylquinoxaline synthesis yields.

Pathway Diamine 3-Ethylbenzene-1,2-diamine (Steric hindrance at C3) Intermediate Mono-imine Intermediate (High Activation Energy) Diamine->Intermediate Glyoxal Glyoxal (1,2-Dicarbonyl) Catalyst Catalyst Activation (Enhances Electrophilicity) Glyoxal->Catalyst Catalyst->Intermediate Activated Carbonyl Cyclization Intramolecular Cyclization (Dehydration) Intermediate->Cyclization -H2O Product 5-Ethylquinoxaline (Target Product) Cyclization->Product -H2O

Fig 2: Mechanistic pathway highlighting the steric barrier and catalyst activation step.

Part 5: References

  • RSC Advances. "Recent advances in the transition-metal-free synthesis of quinoxalines".[Link]

  • Revue Roumaine de Chimie. "AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST". [Link]

  • Encyclopedia MDPI. "Methods of Preparation of Quinoxalines".[Link]

  • ResearchGate. "Reaction between o-phenylene diamine and phenylglyoxal monohydrate in the presence of iodine (5 mol %) in different solvents under microwave irradiation".[Link]

Sources

Optimization

reducing side products in 5-ethylquinoxaline condensation reactions

[label="Oligomeric Dimers\n(High MW, Fig 1: Mechanistic pathways of 5-ethylquinoxaline synthesis and primary side-product diversions. Frequently Asked Questions (FAQs) Q1: I am observing a significant byproduct with a ma...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Oligomeric Dimers\n(High MW,

Fig 1: Mechanistic pathways of 5-ethylquinoxaline synthesis and primary side-product diversions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant byproduct with a mass of [M-12] relative to my 5-ethylquinoxaline. What is this, and how do I stop it? A1: A mass difference of -12 Da is the classic signature of a benzimidazole derivative[1]. This occurs because your 1,2-dicarbonyl compound has likely partially degraded into an aldehyde, or you are using excessively harsh acidic conditions that drive a skeletal rearrangement of the mono-imine intermediate[2].

  • Causality-Driven Solution: Purify your glyoxal/dicarbonyl immediately before use. Switch from strong Brønsted acids (like H₂SO₄) to milder, "green" catalysts such as Cerium(IV) ammonium nitrate (CAN) or solid acid catalysts (TiO₂-Pr-SO₃H), which facilitate cyclization without triggering rearrangement[3].

Q2: My reaction with an unsymmetrical diketone yields an inseparable mixture of regioisomers. How can I control the regioselectivity? A2: The 3-ethyl group on your starting diamine exerts a mild inductive effect but significant steric hindrance. Traditional thermal condensation offers poor regiocontrol, resulting in a mix of 5-ethyl and 8-ethyl substituted isomers.

  • Causality-Driven Solution: Regioselectivity can be strictly regulated by altering the electronic activation pathways. Utilizing hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), alters the activation mode of the diamine, drastically improving regioselectivity[4]. Alternatively, switching between strictly acidic and basic conditions can completely reverse the dominant regioisomer by changing which carbonyl carbon undergoes the initial nucleophilic attack[5].

Q3: The isolated 5-ethylquinoxaline is dark brown instead of the expected pale yellow/white, and LC-MS shows an [M+16] peak. Why? A3: You are observing over-oxidation to the quinoxaline N-oxide, accompanied by oxidative oligomerization of the unreacted diamine[1]. The 3-ethylbenzene-1,2-diamine is highly sensitive to oxidation.

  • Causality-Driven Solution: Degas all solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Maintain a strict inert atmosphere and avoid prolonged heating once the cyclization is complete.

Troubleshooting Start Impurity Detected (LC-MS / NMR) Q1 Mass = Target + 16 Da? (N-Oxide) Start->Q1 Q2 Mass = Target - 12 Da? (Benzimidazole) Start->Q2 Q3 Isomeric Mixture? (e.g., 5-ethyl vs 8-ethyl) Start->Q3 A1 Degas solvents, run under N2, avoid excess oxidants Q1->A1 Yes A2 Purify dicarbonyl, lower temp, switch to mild catalyst (CAN) Q2->A2 Yes A3 Use hypervalent iodine (PIFA) or tune acid/base conditions Q3->A3 Yes

Fig 2: Diagnostic logic tree for resolving common 5-ethylquinoxaline condensation impurities.

Quantitative Catalyst Comparison for Quinoxaline Synthesis

To minimize side products, catalyst selection is paramount. The following table synthesizes quantitative data from recent literature on quinoxaline condensation, demonstrating how moving away from traditional harsh conditions improves yield and purity.

Catalyst SystemReaction ConditionsTypical Yield (%)Dominant Side ProductsRef
H₂SO₄ (Traditional) Reflux, 4-6 hours60 - 70%Benzimidazoles, Dimers[2]
TiO₂-Pr-SO₃H (Solid Acid) Ethanol or Neat, RT, 10 min95%None detected[3]
Cerium(IV) Ammonium Nitrate MeCN/H₂O, RT, 20 min80 - 98%None detected[3]
Alumina-Supported MoVP Toluene, RT, 2-4 hours92%None detected[6]
Iodine (5 mol%) DMSO, RT, 12 hours80 - 90%Trace N-oxides[3]

Self-Validating Experimental Protocols

Protocol A: Optimized Synthesis of 5-Ethylquinoxaline using CAN Catalyst

This protocol utilizes Cerium(IV) ammonium nitrate (CAN) to ensure rapid cyclization at room temperature, completely bypassing the thermal degradation and rearrangement pathways that lead to benzimidazoles and N-oxides[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-flushed 50 mL round-bottom flask, dissolve 1.0 mmol of 3-ethylbenzene-1,2-diamine in 5 mL of a degassed 1:1 mixture of Acetonitrile and Water.

    • Self-Validation Checkpoint 1: The solution should be clear and colorless to pale yellow. If it is dark brown immediately, your diamine has already oxidized; discard and use fresh/purified diamine.

  • Catalyst Addition: Add 5 mol% of Cerium(IV) ammonium nitrate (CAN) to the stirring solution.

  • Condensation: Slowly add 1.0 mmol of the 1,2-dicarbonyl compound (e.g., a 40% aqueous solution of glyoxal) dropwise over 5 minutes.

  • Monitoring: Stir at room temperature for 20 minutes.

    • Self-Validation Checkpoint 2 (TLC): Elute a TLC plate with 3:1 Hexane:Ethyl Acetate. The diamine (R_f ~0.2) should completely disappear, replaced by a single intensely UV-active spot of 5-ethylquinoxaline (R_f ~0.6). The absence of a spot at R_f ~0.4 confirms no benzimidazole formation.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation of 5-Ethylquinoxaline from Benzimidazole Impurities

If you are forced to use traditional acidic conditions and encounter benzimidazole side products, use this protocol to rescue your target compound[1].

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Loading: Dissolve the crude mixture in the minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution Strategy: Begin elution with 9:1 Hexane:Ethyl Acetate. 5-ethylquinoxaline is significantly less polar than the benzimidazole byproduct due to the lack of an N-H hydrogen bond donor.

    • Self-Validation Checkpoint 3: Monitor fractions via TLC. The 5-ethylquinoxaline will elute first.

  • Secondary Elution: Once the target compound has fully eluted, increase the solvent polarity to 1:1 Hexane:Ethyl Acetate to flush the strongly retained benzimidazole from the column.

References

  • Identifying and minimizing side products in quinoxaline synthesis - Benchchem URL
  • Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents - The Journal of Organic Chemistry (ACS Publications)
  • REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE - Semantic Scholar URL
  • Navigating Quinoxaline Synthesis: A Technical Guide to Byproduct Avoidance - Benchchem URL
  • Methods of Preparation of Quinoxalines - Encyclopedia MDPI URL
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC URL

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 5-Ethylquinoxaline Purification

Scientist’s Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of basic nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of basic nitrogen-containing heterocycles. 5-Ethylquinoxaline presents a classic chromatographic challenge: its weakly basic nitrogens are highly prone to secondary interactions with stationary phase matrices. This leads to severe peak tailing, poor resolution from positional isomers, and compromised recovery.

This guide moves beyond generic advice. We will dissect the causality behind mobile phase selection, establish a self-validating purification protocol, and troubleshoot the exact physicochemical phenomena that disrupt your chromatograms.

Module 1: Method Development & Optimization Workflow

HPLC_Workflow Start Crude 5-Ethylquinoxaline Sample Preparation Phase1 Stationary Phase Selection (Type B Silica, End-capped C18) Start->Phase1 Phase2 Mobile Phase Optimization (Buffer & Organic Modifier) Phase1->Phase2 Decision1 Peak Tailing Observed? Phase2->Decision1 Fix1 Adjust pH < 3.0 or Add 5mM TEA Decision1->Fix1 Yes Phase3 Gradient Optimization (Resolution & Speed) Decision1->Phase3 No Fix1->Phase2 Re-evaluate Decision2 Baseline Resolution? Phase3->Decision2 Fix2 Adjust Gradient Slope or Temperature Decision2->Fix2 No Success Purified 5-Ethylquinoxaline (>99% Purity) Decision2->Success Yes Fix2->Phase3 Re-evaluate

Fig 1. Logical workflow for optimizing 5-ethylquinoxaline HPLC purification.

Module 2: The Causality of Peak Tailing in Quinoxalines

Before adjusting any instrument parameters, we must understand the molecular environment inside the column. Quinoxalines are weakly basic compounds. In a standard reversed-phase high-performance liquid chromatography (RP-HPLC) setup, the primary retention mechanism should be hydrophobic partitioning between the mobile phase and the C18 alkyl chains[1].

However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH). At a mobile phase pH above 3.0, these acidic silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[2]. When the basic nitrogen atoms of 5-ethylquinoxaline pass through the column, they undergo a secondary ionic interaction (cation exchange) with these silanoate sites. Because this secondary mechanism is kinetically slower than hydrophobic partitioning, the analyte molecules desorb at different rates, smearing the trailing edge of the peak[3].

Silanol_Interaction Analyte 5-Ethylquinoxaline (Basic Nitrogen) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface Silanol->Interaction Solution Low pH Mobile Phase (Protonates to Si-OH) Solution->Silanol Neutralizes

Fig 2. Mechanism of silanol-induced peak tailing and low-pH mitigation.

Module 3: Self-Validating Purification Protocol

To ensure reproducibility, this methodology incorporates built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.

Step 1: System Suitability Testing (SST)

  • Action : Inject a standard mixture containing uracil (to determine column void volume, t0​ ) and a high-purity 5-ethylquinoxaline reference standard.

  • Mobile Phase : 20 mM Potassium Phosphate buffer (pH 2.5) / Acetonitrile (90:10 v/v).

  • Validation Check : Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.2 , halt the process. Flush the column or replace it with a high-purity Type B silica column (end-capped)[4].

Step 2: Sample Preparation & Solvent Matching

  • Action : Dissolve the crude 5-ethylquinoxaline mixture in the initial mobile phase (e.g., 10% Acetonitrile / 90% Buffer).

  • Causality : Injecting a sample dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile) causes the analyte to travel rapidly through the column head before partitioning, resulting in peak fronting or splitting[5].

  • Validation Check : Visually inspect for precipitation. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Gradient Execution & Fraction Collection

  • Action : Execute a shallow gradient.

    • 0-2 min : 10% B (Isocratic hold to focus the band).

    • 2-15 min : 10% to 60% B (Linear gradient for isomer resolution).

    • 15-18 min : 60% to 95% B (Column wash).

  • Validation Check : Monitor UV absorbance at 254 nm. Collect fractions only when the peak slope exceeds the baseline noise threshold by 5x.

Step 4: Purity Verification (The Feedback Loop)

  • Action : Re-inject a 5 µL aliquot from the center of the collected fraction using an orthogonal analytical method (e.g., different column chemistry like Phenyl-Hexyl).

  • Validation Check : Purity must be ≥99.0% by UV area normalization.

Module 4: Troubleshooting Guides & FAQs

Q: My 5-ethylquinoxaline peak exhibits severe tailing, even on a new C18 column. How do I fix this? A: If you are using a standard C18 column, the tailing is almost certainly driven by exposed silanols. You have two chemical levers to pull:

  • pH Adjustment (Preferred): Lower the mobile phase pH to ≤2.5 using phosphoric acid or formic acid. Low pH (< 3) suppresses the ionization of acidic silanol species, neutralizing the surface and shutting down the secondary interaction[4].

  • Add a Competing Base: If you cannot lower the pH (e.g., due to column stability limits), add a silanol suppressor like Triethylamine (TEA) at 5-20 mM. TEA is a small, highly basic molecule that outcompetes 5-ethylquinoxaline for the active silanol sites, effectively masking them[3].

Q: I am seeing a split peak or a "shoulder" on the leading edge of my target peak. Is my column degrading? A: While a blocked frit or column void can cause split peaks, the most common cause for early-eluting peak distortion is an injection solvent mismatch. If your crude 5-ethylquinoxaline is dissolved in 100% methanol or acetonitrile, but your mobile phase starts at 10% organic, the sample solvent acts as a localized "strong mobile phase"[5]. The analyte molecules at the edge of the injection plug are swept forward prematurely. Solution: Evaporate your sample and reconstitute it in the starting mobile phase[6].

Q: I cannot resolve 5-ethylquinoxaline from its positional isomers (e.g., 6-ethylquinoxaline). What mobile phase adjustments will increase selectivity ( α )? A: Positional isomers have nearly identical hydrophobicity, meaning a standard C18 phase may struggle to separate them based on purely dispersive forces.

  • Change the Organic Modifier: Swap Acetonitrile for Methanol. Methanol is a protic solvent and can participate in hydrogen bonding, which may differentially interact with the slight electronic variations between the isomers.

  • Change the Stationary Phase: Switch to a Phenyl-Hexyl or Biphenyl column. The quinoxaline core is highly aromatic. Phenyl phases leverage π−π interactions, which are highly sensitive to the spatial arrangement of substituents on the aromatic ring, dramatically improving isomer resolution.

Module 5: Quantitative Data & Optimization Tables

Table 1: Mobile Phase Additive Comparison for Quinoxaline Derivatives

Additive / BufferConcentrationTarget pHMechanism of ActionMS Compatibility
Potassium Phosphate 20 mM2.5Buffers at low pH; protonates silanols to prevent cation exchange.No (Non-volatile)
Formic Acid 0.1% (v/v)~2.7Lowers pH to suppress silanol ionization; provides protons for MS.Yes (Excellent)
Triethylamine (TEA) 5 - 10 mM~7.0*Acts as a competing base; physically blocks active silanoate sites.No (Causes ion suppression)
Ammonium Acetate 10 mM6.8Maintains neutral pH; suitable for compounds unstable at low pH.Yes (Good)

*Requires titration with an acid (e.g., to form TEAP) to achieve desired pH.

Table 2: System Suitability Targets for 5-Ethylquinoxaline

MetricFormula / DefinitionTarget ValueTroubleshooting Action if Failed
USP Tailing Factor ( Tf​ ) W0.05​/2f 0.9−1.2 Lower mobile phase pH; use Type B end-capped silica.
Resolution ( Rs​ ) 2(tR2​−tR1​)/(W1​+W2​) ≥1.5 (Baseline)Decrease gradient slope; change organic modifier (ACN to MeOH).
Retention Factor ( k ) (tR​−t0​)/t0​ 2.0−10.0 Adjust initial % organic modifier; ensure k>2 to avoid void interference.
References
  • Phenomenex. "3." Phenomenex Technical Resources.

  • LCGC. "4." Chromatography Online.

  • Chrom Tech. "2" Chrom Tech, Inc. Knowledge Base.

  • Benchchem. "1." Benchchem Technical Support.

  • LCGC. "5." Chromatography Online.

  • Agilent. "6." Agilent Technologies Support.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 5-Ethylquinoxaline

Welcome from the Senior Application Scientist Welcome to the advanced troubleshooting center. As researchers and drug development professionals, you know that the precise structural characterization of heterocyclic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist

Welcome to the advanced troubleshooting center. As researchers and drug development professionals, you know that the precise structural characterization of heterocyclic scaffolds is non-negotiable. 5-ethylquinoxaline presents a notorious analytical challenge: its highly conjugated, electron-deficient fused ring system forces the benzenoid protons into an extremely narrow chemical shift window. At standard magnetic fields (300–500 MHz), this results in severe spectral congestion and multiplet overlap, rendering standard 1D ¹H NMR insufficient for accurate integration or assignment.

This guide is designed to move you beyond basic pulse-acquire experiments. We will explore the causality behind these overlaps and provide self-validating, step-by-step protocols to disentangle your spectra using solvent effects, homonuclear decoupling, and 2D correlation techniques.

Diagnostic Workflow

Workflow Start 1D 1H NMR (CDCl3) Severe Aromatic Overlap ASIS Apply ASIS (C6D6 Titration) Start->ASIS Check1 Overlap Resolved? ASIS->Check1 PureShift Pure Shift NMR (PSYCHE/SAPPHIRE) Check1->PureShift No Done Assign Spectra & Quantify Check1->Done Yes Check2 Multiplets Resolved? PureShift->Check2 TwoD 2D NMR (HSQC/HMBC) Check2->TwoD No Check2->Done Yes TwoD->Done

Diagnostic workflow for resolving NMR peak overlap in substituted quinoxalines.

Frequently Asked Questions (Troubleshooting)

Q1: Why do the aromatic protons of 5-ethylquinoxaline overlap so heavily in standard 1D ¹H NMR? A: The root cause lies in the electronic structure of the quinoxaline core. The fused pyrazine and benzene rings create a highly conjugated system where inductive and resonance effects distribute electron density relatively evenly across the benzenoid ring. This causes the protons (H-6, H-7, H-8) to resonate in a highly congested chemical shift window, typically between 7.7 and 8.2 ppm[1]. Furthermore, ubiquitous scalar (J) coupling between these adjacent protons creates complex multiplets (e.g., doublets of doublets), which further congests the spectral region and hinders accurate integration[2].

Q2: What is the fastest, non-instrumental way to resolve this overlap without running lengthy 2D experiments? A: Utilize the Aromatic Solvent-Induced Shift (ASIS) . By exchanging the isotropic solvent (CDCl₃) for an anisotropic solvent like benzene-d6 (C₆D₆), you fundamentally alter the magnetic environment of the solute. Benzene forms transient, non-covalent collision complexes with the electron-deficient quinoxaline rings. The magnetic anisotropy of the benzene ring selectively shields or deshields specific protons based on their spatial orientation relative to the solvent's dipole-quadrupole interaction. This differential shifting (Δδ = δC₆D₆ – δCDCl₃) often pulls overlapping multiplets apart, allowing for clear observation.

Q3: If solvent effects fail to provide baseline resolution, how can we simplify the multiplet complexity? A: When chemical shift dispersion isn't enough, you must eliminate the J-coupling that causes the multiplets. This is achieved via Pure Shift NMR techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation) or SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution)[3]. These homonuclear broadband decoupling methods suppress ¹H-¹H scalar interactions, effectively collapsing complex multiplets into sharp singlets at their respective chemical shifts[4]. This dramatically increases resolution, yielding a spectrum equivalent to one acquired on a much higher-field magnet[4].

Q4: When absolute structural assignment is required, which 2D NMR techniques are most definitive for the 5-ethylquinoxaline system? A: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are mandatory for definitive assignment. HSQC correlates protons to their directly attached carbons, separating overlapping ¹H signals along the much wider ¹³C chemical shift axis (e.g., C-6 and C-7 resonate around 129–131 ppm)[1]. HMBC is critical for confirming the regiochemistry of the ethyl group at C-5; you will observe a definitive 3-bond correlation from the ethyl -CH₂- protons to the quaternary bridgehead carbons C-4a and C-8a[5].

Quantitative Data Reference

To aid in your assignments, use the following expected chemical shift ranges for the 5-ethylquinoxaline scaffold. Note that the pyrazine protons (H-2/H-3) are highly deshielded due to the adjacent nitrogen atoms[1].

Nucleus PositionTypical ¹H Shift (δ, ppm)Typical ¹³C Shift (δ, ppm)Multiplicity (¹H)
H-2 / C-2 8.80 – 9.30142.0 – 155.0d or s
H-3 / C-3 8.80 – 9.30142.0 – 155.0d or s
H-6 / C-6 7.70 – 7.90129.0 – 131.0dd or m
H-7 / C-7 7.70 – 7.90129.0 – 131.0dd or m
H-8 / C-8 8.00 – 8.20128.0 – 132.0dd or m
Ethyl -CH₂- 2.90 – 3.2025.0 – 29.0q
Ethyl -CH₃ 1.25 – 1.4012.0 – 15.0t

(Data synthesized from typical quinoxaline scaffold assignments[1] and[5])

Validated Experimental Protocols

Protocol 1: ASIS Titration for Overlap Resolution

Mechanism of Validation: This protocol is self-validating. The ethyl group signals (-CH₃ triplet and -CH₂- quartet) act as internal control markers. If they shift predictably while the aromatic region expands, the collision complex is forming correctly, validating the ASIS effect.

  • Sample Preparation: Dissolve 15–20 mg of 5-ethylquinoxaline in 0.6 mL of dry CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure rigorous manual or gradient shimming to achieve optimal lineshape[6].

  • Titration: Sequentially add 100 µL aliquots of C₆D₆ directly to the NMR tube. Invert the tube carefully to mix.

  • Monitoring: Re-acquire the ¹H spectrum after each addition.

  • Analysis: Track the differential chemical shift (Δδ) of the aromatic protons. Continue titration until the H-6, H-7, and H-8 multiplets are baseline-resolved.

Protocol 2: Pure Shift (PSYCHE/SAPPHIRE) NMR Acquisition

Mechanism of Validation: Run a standard 1D ¹H pulse-acquire experiment immediately before the pure shift sequence without altering the lock or shim. The collapse of the ethyl quartet into a sharp singlet in the pure shift spectrum validates that homonuclear decoupling was successfully achieved across the entire spectral width[4].

  • Probe Tuning & Shimming: Tune and match the probe to the exact sample. Execute rigorous 3D gradient shimming; pure shift methods utilize spatial encoding and are highly sensitive to B₀ inhomogeneity[6].

  • Sequence Selection: Load the PSYCHE pulse sequence. If periodic sidebands obscure minor peaks, switch to the SAPPHIRE technique, which utilizes phase incrementation to average out sideband artifacts[3].

  • Parameter Optimization: Set the sweep width to cover the aromatic region (approx. 10 ppm). Optimize the chirp pulse duration (typically 10–30 ms) and set the flip angle to a low value (e.g., 15–20°) to prevent signal loss[2].

  • Acquisition & Processing: Acquire the pseudo-2D data chunks. Process the data using covariance or pseudo-2D reconstruction algorithms native to your spectrometer software (e.g., Delta, TopSpin) to yield a 1D spectrum where all overlapping multiplets are resolved as sharp singlets[3],[4].

References[4] Artifact reduction in pure shift NMR by SAPPHIRE technique - JEOL. Available Here[1] Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines - Benchchem. Available Here[5] Pure Shift NMR - Manchester NMR Methodology Group. Available Here[2] Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy - ACS Publications.Available Here[3] A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns - Thieme.Available Here[6] 13 C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing. Available Here[7] A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. Available Here

Sources

Troubleshooting

🧪 Technical Support Center: 5-Ethylquinoxaline Synthesis &amp; Catalyst Optimization

Welcome to the Application Scientist Support Portal. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis of substituted quinoxalines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This knowledge base is designed for researchers and drug development professionals scaling up the synthesis of substituted quinoxalines. Here, we provide mechanistic troubleshooting, validated protocols, and data-driven insights for optimizing catalyst loading in the formation of 5-ethylquinoxaline.

Mechanistic Knowledge Base: The Causality of Catalyst Loading

The synthesis of 5-ethylquinoxaline typically proceeds via the double condensation of 3-ethylbenzene-1,2-diamine with a 1,2-dicarbonyl compound (such as glyoxal). While the unsubstituted Hinsberg-Körner reaction is straightforward, the presence of the ethyl group at the 3-position of the diamine introduces asymmetric steric hindrance and alters the nucleophilicity of the adjacent amine.

Catalyst loading is the critical variable in overcoming this activation energy barrier. The catalyst (whether a hydrogen-bond donor, a Lewis acid, or a transition metal) must effectively activate the electrophilic carbonyl carbons of the glyoxal.

  • Sub-optimal loading fails to overcome the steric bulk of the ethyl group, causing the reaction to stall at the mono-imine intermediate.

  • Optimal loading precisely lowers the transition state energy for the second intramolecular cyclization, driving the reaction to completion.

  • Excessive loading often leads to catalyst aggregation, reduced active surface area (in heterogeneous systems), or promotes off-target oligomerization of the diamine[1].

Diagnostic Workflow for Catalyst Optimization

Use the following logical pathway to diagnose conversion issues during your synthesis.

CatalystOptimization Substrates Substrates: 3-Ethylbenzene-1,2-diamine + Glyoxal CatSelect Catalyst Selection (e.g., Nicotinamide, CuCl2) Substrates->CatSelect LowLoad Sub-optimal Loading (< 5 mol%) CatSelect->LowLoad OptLoad Optimal Loading (5 - 10 mol%) CatSelect->OptLoad HighLoad Excessive Loading (> 15 mol%) CatSelect->HighLoad LowOut Insufficient carbonyl activation. Reaction stalls at mono-imine. Low Yield. LowLoad->LowOut OptOut Complete double condensation. Overcomes steric hindrance of 5-ethyl group. High Yield. OptLoad->OptOut HighOut Catalyst aggregation or side-product oligomerization. Diminishing returns. HighLoad->HighOut Product 5-Ethylquinoxaline (Target Product) LowOut->Product Poor Conversion OptOut->Product >90% Conversion HighOut->Product Yield Drop/Waste

Fig 1. Workflow and causality of catalyst loading in 5-ethylquinoxaline synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 5-ethylquinoxaline yield drop when I increase my green homogeneous catalyst (e.g., Nicotinamide) beyond 10 mol%? A: This is a classic case of diminishing returns and solvent disruption. In water or mixed aqueous systems, nicotinamide acts as a hydrogen-bond donor to activate the dicarbonyl. Increasing the loading beyond 10 mol% provides no additional kinetic benefit because the active sites are already saturated relative to the substrate concentration. Furthermore, excess catalyst can alter the pH and polarity of the microenvironment, leading to difficult downstream extractions and slightly reduced isolated yields[1].

Q2: I am using a copper electrocatalytic system for an azidation/annulation cascade. Should I use the standard 10 mol% loading? A: No. Metal-based electrocatalytic systems operate via highly efficient radical pathways. For example, using CuCl₂ for the synthesis of quinoxalines requires only 0.5 mol% loading. Increasing the copper loading beyond 1.0 mol% does not improve the yield; instead, it leads to rapid background oxidation of the azide source, electrode fouling, and the generation of unwanted metallic byproducts[2].

Q3: My reaction stalls at the intermediate stage despite using a solid acid catalyst. Is this a loading issue? A: It is highly likely a loading or mass-transfer issue. The 3-ethyl group on your diamine introduces steric bulk that hinders the second cyclization step. If you are using a solid acid like sulfated polyborate under solvent-free conditions, a loading of less than 5 wt% will fail to provide enough acidic sites to overcome this barrier. Optimization studies show that exactly 10 wt% is required for optimal conversion; exceeding this causes the reaction mixture to become too viscous, impeding mass transfer and halting the reaction[3].

Q4: Can I use coupling agents like HCTU for this synthesis, and how does the loading differ? A: Yes, but the mechanistic role changes. When using HCTU in DMF, it acts more as a stoichiometric mediator rather than a trace catalyst. You will need a significantly higher loading—typically around 30 mol%—to achieve >90% yields. Exceeding 35-40 mol% yields no further benefit and complicates purification[4].

Quantitative Performance Data

The following table synthesizes the optimal catalyst loadings across different chemical environments for the formation of substituted quinoxalines. Use this to benchmark your experimental design.

Catalyst SystemOptimal LoadingSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality
Nicotinamide 10 mol%H₂O / EtOHRT0.25 - 0.592 - 96%Optimal H-bond donor activation of carbonyls; >10% yields no kinetic gain[1].
CuCl₂ (Electrocatalytic) 0.5 mol%MeCN/H₂ORT3.082%Radical cascade; higher loading causes rapid electrode fouling[2].
Sulfated Polyborate 10 wt%Solvent-free800.190 - 95%Dual Lewis/Brønsted acidity; >10 wt% causes severe mass transfer issues[3].
HCTU 30 mol%DMFRT0.590%Acts as a coupling mediator; requires higher stoichiometric ratio[4].
Iridium Complex (Cat. 1b) 2.5 mol%H₂O12024.070 - 89%Transfer hydrogenation pathway; highly efficient at low loading[5].

Standard Operating Procedure: Self-Validating Synthesis Protocol

This protocol utilizes a 10 mol% homogeneous catalyst (Nicotinamide) to synthesize 5-ethylquinoxaline. It is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to ensure causality between catalyst action and product formation.

Step 1: Substrate Preparation & Baseline Establishment

  • Action: Dissolve 1.0 mmol of 3-ethylbenzene-1,2-diamine in 5 mL of an H₂O/EtOH (1:1) mixture. Add 0.05 mmol of mesitylene to act as an internal standard for later validation.

  • Causality: The mixed solvent ensures the complete solvation of the hydrophobic ethyl-substituted diamine while maintaining a green chemistry profile. The internal standard allows for absolute quantification of conversion, eliminating workup-loss artifacts.

Step 2: Catalyst Loading

  • Action: Add exactly 0.1 mmol (10 mol%) of Nicotinamide to the stirring solution[1]. Allow to stir for 2 minutes to ensure complete dissolution.

Step 3: Electrophile Addition

  • Action: Slowly add 1.0 mmol of glyoxal (40% aqueous solution) dropwise over 5 minutes at room temperature.

  • Causality: Dropwise addition prevents localized exothermic spikes that can lead to diamine oligomerization. It ensures the catalyst can efficiently activate the carbonyl carbon for the initial nucleophilic attack without being overwhelmed by excess electrophile.

Step 4: In-Process Analytical Validation

  • Action: After 15 minutes of stirring, extract a 10 µL aliquot. Dilute in 1 mL methanol and inject into a GC-MS.

  • Validation Check: You must observe the disappearance of the diamine peak (m/z 136) and the appearance of the 5-ethylquinoxaline molecular ion (m/z 158.1)[5].

  • Troubleshooting: If a significant peak corresponding to the mono-imine intermediate is detected, the catalyst activation is insufficient. Verify that the pH has not dropped excessively, which can protonate the diamine and kill its nucleophilicity.

Step 5: Workup and Isolation

  • Action: Once GC-MS confirms >95% conversion, extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Structural Verification

  • Action: Perform ¹H NMR (CDCl₃) on the isolated product.

  • Validation Check: Confirm the regiochemistry and structure by identifying the signature ethyl group peaks: a distinct quartet at ~2.98 ppm (J = 7.6 Hz) for the CH₂ protons, and a triplet at ~1.37 ppm (J = 7.7 Hz) for the CH₃ protons[5].

References

  • Synthesis of Quinoxalines through Cu-electrocatalytic Azidation/Annulation Cascade at Low Catalyst Loading | Organic Letters.
  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable c
  • Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in W
  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF.
  • Cooperative Iridium Complex Catalyzed Synthesis of Quinoxalines, Benzimidazoles and Quinazolines in W

Sources

Optimization

Technical Support Center: Optimizing 5-Ethylquinoxaline Cyclization

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter kinetic and thermodynamic roadblock...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter kinetic and thermodynamic roadblocks during the synthesis of substituted quinoxalines.

The cyclization of 5-ethylquinoxaline—typically achieved via the condensation of 3-ethylbenzene-1,2-diamine with a 1,2-dicarbonyl compound like glyoxal—requires precise temperature optimization. The fundamental causality behind this lies in the reaction mechanism: while the initial nucleophilic attack of the amine on the carbonyl is fast and exothermic, the subsequent intramolecular ring closure and dual dehydration steps demand a higher activation energy[1].

Below is our comprehensive troubleshooting guide, quantitative data reference, and self-validating protocol to help you master this cyclization.

Part 1: Troubleshooting Guide & FAQs

Q1: My cyclization stalls at the intermediate stage when running at room temperature. How can I drive it to completion without excessive heating? A1: Room temperature (25°C) lacks the thermal energy required to efficiently drive the final dehydration steps unless a highly active catalytic system is employed. If your substrate contains heat-sensitive functional groups, you must substitute thermal energy with chemical activation. Utilizing Lewis or Brønsted acid catalysts, such as alumina-supported heteropolyoxometalates (AlCuMoVP) or molecular iodine (5 mol%), facilitates dehydration by coordinating with the carbonyl oxygen, transforming it into a superior leaving group[2][3]. Ensure your catalyst loading is optimized; increasing AlCuMoVP from 50 mg to 100 mg per mmol of substrate has been empirically shown to boost yields from 85% to 92% at 25°C[1].

Q2: I am experiencing poor yields and dark, tarry byproducts when refluxing at 120°C. What is going wrong? A2: You are observing the thermal degradation and polymerization of your 1,2-dicarbonyl precursor. While elevated temperatures thermodynamically favor the stable aromatic pyrazine ring of the quinoxaline, exceeding 100°C under acidic conditions rapidly catalyzes the self-condensation of the dicarbonyl[4]. The optimal thermal window for acid-catalyzed quinoxaline cyclization is strictly between 80°C and 100°C[5]. If the reaction remains sluggish at 90°C, transition to a microwave-assisted protocol. Microwave irradiation at 100°C provides uniform, localized heating, achieving complete conversion in 1 to 10 minutes without the bulk thermal degradation characteristic of conventional refluxing[3][6].

Q3: How does the ethyl group on the precursor affect the required cyclization temperature compared to unsubstituted quinoxaline? A3: The ethyl group on 3-ethylbenzene-1,2-diamine introduces mild steric hindrance at the adjacent 2-position amine. This steric bulk slightly elevates the activation energy required for the initial nucleophilic attack. Consequently, kinetic control is highly sensitive. A biphasic solvent system or a controlled thermal ramp (starting at 0°C to control the exothermic mixing, then ramping to 90-100°C) is recommended to overcome this initial barrier while preventing early-stage oligomerization[4][5].

Part 2: Quantitative Data - Temperature & Catalyst Optimization

The following table synthesizes empirical data demonstrating the relationship between temperature, catalyst loading, and final product yield during quinoxaline cyclization.

Table 1: Effect of Temperature and Catalyst Loading on Cyclization Yield

Temperature (°C)Catalyst SystemCatalyst LoadingReaction TimeYield (%)Mechanistic Observation
25 (Room Temp)NoneN/A5 hours0%Stalled at uncyclized intermediate[1]
25 (Room Temp)AlCuMoVP50 mg / mmol2 hours85%Kinetic limitation due to low catalyst[1]
25 (Room Temp)AlCuMoVP100 mg / mmol2 hours92%Optimal for room temperature protocols[1]
60Amberlite IR-120250 mg / mmol4 hours<30%Insufficient thermal drive for dehydration[5]
80Amberlite IR-120250 mg / mmol4 hours70%Moderate conversion; intermediate persists[5]
100Amberlite IR-120250 mg / mmol4 hours92%Optimal conventional thermal conditions[5]
120Amberlite IR-120250 mg / mmol4 hours92%High risk of dicarbonyl polymerization[4][5]
100 (Microwave)Iodine (5 mol%)5 mol%5 minutes>90%Rapid, clean conversion without degradation[3]
Part 3: Standard Operating Procedure (SOP)

Optimized Thermal Cyclization of 5-Ethylquinoxaline

This protocol is designed as a self-validating system . The physical state and chromatographic behavior of the mixture inherently confirm whether the thermodynamic parameters have been successfully met.

Step-by-Step Methodology:

  • Preparation & Stoichiometry Control: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-ethylbenzene-1,2-diamine in 10 mL of a polar solvent system (e.g., ethanol/water 1:1). Causality: A mixed solvent system helps sequester the dicarbonyl compound, limiting its contact with strong acids and drastically reducing polymerization[3][4].

  • Catalyst Addition: Add the selected acid catalyst (e.g., 250 mg of Amberlite IR-120 or 5 mol% molecular iodine) to the stirring solution[3][5].

  • Controlled Reagent Introduction: Cool the mixture to 0–5°C using an ice bath. Slowly add 1.0 mmol of glyoxal (40% aqueous solution) dropwise over 10 minutes. Causality: The initial condensation is highly exothermic; cooling prevents runaway side-reactions and oligomerization of the dicarbonyl before cyclization can occur[4].

  • Thermal Ramping (The Critical Step):

    • Remove the ice bath and allow the mixture to reach room temperature (25°C), stirring for 30 minutes to ensure complete intermediate formation.

    • Gradually heat the reaction mixture to a strict 90–100°C. Causality: Ramping the temperature provides the necessary activation energy for the dual dehydration and ring-closure steps without thermally shocking the system[1][5].

  • Self-Validation & Monitoring: Maintain at 100°C for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using n-hexane/ethyl acetate.

    • Validation Check: The reaction is self-validating when the intermediate spot completely disappears, confirming the thermal energy was sufficient for total cyclization. Furthermore, the absence of baseline streaking validates that the temperature was successfully kept below the polymerization threshold.

  • Workup & Isolation: Cool to room temperature. Filter out the solid catalyst. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 5-ethylquinoxaline.

Part 4: Process Workflow Diagram

The following logical workflow illustrates the decision-making process for optimizing the cyclization temperature based on catalyst choice and observed yields.

G Start Start: 5-Ethylquinoxaline Cyclization CheckTemp Assess Initial Temp (Room Temp vs Heating) Start->CheckTemp RoomTemp Room Temp (25°C) Requires Strong Catalyst (e.g., AlCuMoVP or I2) CheckTemp->RoomTemp Mild Conditions Heating Elevated Temp (80-100°C) Standard Acid Catalysis CheckTemp->Heating Thermal Drive YieldCheck Is Yield > 90%? RoomTemp->YieldCheck Heating->YieldCheck OptimizeCat Increase Catalyst Loading or Reaction Time YieldCheck->OptimizeCat No, low conversion Success Optimal Cyclization Achieved YieldCheck->Success Yes Microwave Microwave Irradiation (100°C, 1-10 min) YieldCheck->Microwave No, side reactions OptimizeCat->YieldCheck Microwave->Success

Logical workflow for optimizing 5-ethylquinoxaline cyclization temperature.

References
  • Table 2 Optimisation of temperature and amount of catalyst required - ResearchGate. ResearchGate. Available at:[Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. National Institutes of Health (NIH). Available at:[Link]

  • An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Purity Validation of 5-Ethylquinoxaline by Quantitative NMR (qNMR)

In the landscape of pharmaceutical and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. F...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For drug development professionals and researchers working with heterocyclic compounds like 5-ethylquinoxaline, an accurate purity assessment is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, technical exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the purity validation of 5-ethylquinoxaline. We will delve into the causality behind experimental choices, compare qNMR with orthogonal analytical techniques, and present a self-validating protocol designed for scientific rigor.

The Challenge with Heterocyclic Amines and the Power of qNMR

Heterocyclic compounds, such as 5-ethylquinoxaline, are foundational scaffolds in medicinal chemistry. However, their synthesis can often lead to a variety of structurally similar impurities. Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while powerful, rely on response factors that can vary between the analyte and its impurities, potentially leading to inaccurate purity assessments if a reference standard for each impurity is not available.[2]

Quantitative NMR emerges as a powerful alternative and a primary analytical method for purity determination.[3][4] The core principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[5][6] This allows for the direct and accurate quantification of a substance without the need for identical reference standards for every component in the sample, making it a nearly universal method for purity assessment.[4][7]

Experimental Protocol: A Self-Validating qNMR Workflow

The following protocol for the purity determination of 5-ethylquinoxaline is designed to be a self-validating system, ensuring traceability and confidence in the final purity value.

The choice of an internal standard is a critical decision that directly impacts the accuracy of the qNMR measurement.[8] An ideal internal standard should:

  • Be of high, certified purity and chemically stable.

  • Possess a simple NMR spectrum with at least one well-resolved signal that does not overlap with any signals from the analyte (5-ethylquinoxaline) or impurities.[2]

  • Be soluble in the same deuterated solvent as the analyte.[8]

  • Have a known molecular weight.

For the analysis of 5-ethylquinoxaline, Maleic Acid is an excellent choice. Its protons resonate in a region of the ¹H NMR spectrum that is typically free from the aromatic and aliphatic signals of 5-ethylquinoxaline and its likely impurities.

Precise weighing is often the largest source of error in a qNMR experiment.[6] Therefore, the use of a calibrated ultra-microbalance is highly recommended.

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of the 5-ethylquinoxaline sample into a clean, dry vial.[5]

  • Internal Standard Preparation: Accurately weigh an appropriate amount of the chosen internal standard (e.g., Maleic Acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that results in signal integrals of similar magnitude to enhance integration accuracy.[2][5]

  • Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial.[8] Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

The NMR spectrometer parameters must be carefully optimized to ensure that the resulting spectrum is truly quantitative.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.[9]

  • Pulse Angle: A 90° pulse is often used to maximize the signal-to-noise ratio.[2]

  • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The relaxation delay must be at least 5 times the longest longitudinal relaxation time (T₁) of all signals of interest (both analyte and internal standard). This ensures complete relaxation of all nuclei between pulses, leading to accurate signal integration. The T₁ values should be experimentally determined using an inversion-recovery pulse sequence.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for a precision better than 1%) for the signals being integrated.[10]

  • Spinning: To avoid spinning sidebands that can interfere with integration, data should be acquired with the sample spinning turned off.[9][11]

  • ¹³C Decoupling: To simplify the spectrum and remove ¹³C satellites that can overlap with impurity signals, broadband ¹³C decoupling should be employed.[9][11]

  • Fourier Transformation and Phasing: Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz) before Fourier transformation. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is crucial for accurate integration. Use a multipoint baseline correction algorithm.

  • Integration: Integrate the well-resolved, non-overlapping signals of both 5-ethylquinoxaline and the internal standard. For 5-ethylquinoxaline, a signal from the ethyl group (e.g., the quartet of the CH₂) or a well-separated aromatic proton can be used. For the internal standard, integrate its characteristic signal.

  • Purity Calculation: The purity of the 5-ethylquinoxaline sample is calculated using the following equation[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I_analyte, I_IS: Integral values of the analyte and internal standard signals, respectively.

    • N_analyte, N_IS: Number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • MW_analyte, MW_IS: Molecular weights of the analyte and internal standard, respectively.

    • m_analyte, m_IS: Masses of the analyte and internal standard, respectively.

    • P_IS: Purity of the internal standard.

Visualizing the qNMR Workflow

qNMR_Workflow qNMR Purity Validation Workflow for 5-Ethylquinoxaline cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh 5-Ethylquinoxaline weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into NMR Spectrometer transfer->load_sample optimize_params Optimize Acquisition Parameters (d1, ns, etc.) load_sample->optimize_params acquire_data Acquire ¹H NMR Spectrum optimize_params->acquire_data process_fid Process FID (FT, Phasing, Baseline) acquire_data->process_fid integrate_signals Integrate Analyte & Internal Standard Signals process_fid->integrate_signals calculate_purity Calculate Purity Using Formula integrate_signals->calculate_purity final_report Final Purity Report calculate_purity->final_report

Caption: Workflow for qNMR purity validation.

Comparative Analysis: qNMR vs. Orthogonal Techniques

While qNMR is a powerful primary method, a comprehensive purity assessment often benefits from the use of orthogonal techniques.[1][7] The following table compares qNMR with HPLC and GC.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[5][6]Differential partitioning of components between a mobile and stationary phase.Partitioning of volatile components between a mobile gas phase and a stationary phase.
Quantification Absolute quantification without a specific reference standard for the analyte.[4]Relative quantification requiring a reference standard for the analyte and ideally for each impurity.Relative quantification requiring a reference standard for the analyte and ideally for each impurity.
Strengths High precision and accuracy; provides structural information; non-destructive.[4][5]Excellent separation of non-volatile and thermally labile compounds; high sensitivity.[1][7]High resolution for volatile and thermally stable compounds; very high sensitivity with specific detectors.[1]
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[5][12]Response factors can vary for different compounds; may not detect non-chromophoric impurities.Limited to volatile and thermally stable compounds; derivatization may be required.
Best For Purity assignment of reference materials; quantification of major components; structural confirmation.Routine quality control; separation of complex mixtures; detection of trace impurities.Analysis of residual solvents; purity of volatile compounds.

For a comprehensive characterization of 5-ethylquinoxaline, a multi-faceted approach is recommended. HPLC or GC can be employed for routine quality control and the detection of trace impurities, while qNMR serves as the primary method for assigning an accurate, unbiased, absolute purity value.[1]

Trustworthiness and Regulatory Standing

The use of qNMR for purity determination is increasingly recognized by regulatory bodies and pharmacopoeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[13][14][15] Its standing as a potential primary ratio method allows for the establishment of metrological traceability to the International System of Units (SI).[12][16] The validation of qNMR methods should be conducted in line with guidelines such as ICH Q2(R2) and USP General Chapter <1220>, focusing on parameters like specificity, linearity, accuracy, precision, and robustness.[13][16]

Conclusion

The validation of 5-ethylquinoxaline purity using quantitative NMR offers a robust, accurate, and direct method for obtaining a reliable purity value. By understanding the principles behind the experimental choices and adhering to a meticulously designed protocol, researchers can have high confidence in their results. When used in conjunction with orthogonal chromatographic techniques, qNMR provides a comprehensive and authoritative assessment of compound purity, which is indispensable in the rigorous environment of drug development and scientific research.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

  • qNMR. Bureau International des Poids et Mesures (BIPM). [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. National Institutes of Health (NIH). [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. ACS Publications. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. MDPI. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]

  • Quantitative NMR Spectroscopy. University of Manchester. [Link]

  • Equivalency between Mass Balance and qNMR methodologies. General. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. De Gruyter. [Link]

  • Implementation of qNMR in the Japanese Pharmacopoeia. PMDA. [Link]

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Comparative

A Senior Application Scientist's Guide to FTIR Spectrum Comparison of Substituted 5-Ethylquinoxaline Derivatives

Introduction: The Significance of Quinoxaline Scaffolds and FTIR Analysis Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds that are foundational to numerous pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Quinoxaline Scaffolds and FTIR Analysis

Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds that are foundational to numerous pharmacologically active agents.[1][2] Their broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties, establishes them as a focal point in modern medicinal chemistry and drug discovery.[1][3][4] The precise structural characterization of these molecules is critical for understanding structure-activity relationships (SAR) and for confirming the identity and purity of synthesized compounds.

Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for elucidating molecular structures.[5] By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of a compound, revealing the functional groups present and offering insights into the electronic environment of the molecule.[1] For quinoxaline derivatives, characteristic IR peaks include the C=N stretching of the pyrazine ring, C=C stretching of the aromatic systems, and various C-H vibrations.[1][6] Crucially, the positions of these vibrational bands are sensitive to the electronic effects of substituents attached to the quinoxaline core, making FTIR an invaluable tool for comparative analysis.

This guide provides an in-depth comparison of the FTIR spectra of 5-ethylquinoxaline and two of its substituted derivatives. We will explore the causality behind experimental choices, present a robust analytical workflow, and interpret the spectral data to understand the influence of different functional groups on the molecule's vibrational properties.

Methodology: A Self-Validating Experimental Framework

A logical and repeatable methodology is the cornerstone of trustworthy scientific results. The following protocols outline the synthesis of the target compounds and the subsequent FTIR analysis, designed to ensure data integrity and reproducibility.

Synthesis of 5-Ethylquinoxaline Derivatives

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][7] This approach is versatile and generally provides good yields. For this guide, we will consider three compounds: the parent 5-ethylquinoxaline (Compound A ), a derivative with an electron-donating group (methoxy, Compound B ), and a derivative with an electron-withdrawing group (nitro, Compound C ).

Experimental Protocol: Synthesis

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the appropriate substituted 1,2-diaminobenzene (e.g., 3-ethyl-1,2-diaminobenzene, 3-ethyl-4-methoxy-1,2-diaminobenzene, or 3-ethyl-4-nitro-1,2-diaminobenzene) in 10 mL of ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add 1.1 mmol of glyoxal (40% in H₂O) dropwise at room temperature. The use of a slight excess of the dicarbonyl ensures the complete consumption of the diamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (e.g., 7:3 ratio).[7] The reaction is typically complete within 1-2 hours.

  • Product Isolation: Upon completion, reduce the solvent volume under vacuum. Add 20 mL of cold water to the flask to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol to yield the pure quinoxaline derivative.[2]

G cluster_synthesis Synthesis Workflow reactant 1. Dissolve Substituted o-Phenylenediamine in Ethanol dicarbonyl 2. Add Glyoxal (1,2-dicarbonyl) reactant->dicarbonyl Condensation reaction 3. Stir at Room Temperature (Monitor by TLC) dicarbonyl->reaction isolation 4. Precipitate Product in Cold Water reaction->isolation purification 5. Filter, Dry, and Recrystallize isolation->purification

Caption: General workflow for the synthesis of substituted 5-ethylquinoxaline derivatives.

FTIR Spectroscopic Analysis

The thin solid film method is a reliable and straightforward technique for obtaining high-quality FTIR spectra of solid organic compounds.[1]

Experimental Protocol: FTIR Analysis

  • Background Spectrum Acquisition: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This spectrum will be automatically subtracted from the sample spectrum to eliminate environmental interference.[1]

  • Sample Preparation (Thin Film Method): Place a small amount (5-10 mg) of the purified quinoxaline derivative into a vial. Add a few drops of a volatile solvent, such as methylene chloride, to fully dissolve the solid.[1]

  • Film Casting: Using a pipette, transfer one drop of the solution onto an IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely in a fume hood, which leaves a thin, even film of the compound on the plate.[1]

  • Sample Spectrum Acquisition: Place the salt plate into the sample holder within the spectrometer. Acquire the IR spectrum. To improve the signal-to-noise ratio, an accumulation of 16 to 32 scans is recommended.[1]

  • Data Processing: The resulting spectrum is typically plotted as Transmittance (%) versus Wavenumber (cm⁻¹). Identify and label the characteristic absorption bands.

G cluster_ftir FTIR Analysis Workflow background 1. Run Background Scan (Empty Compartment) dissolve 2. Dissolve Sample in Volatile Solvent cast 3. Cast Thin Film on KBr Plate dissolve->cast Evaporate Solvent acquire 4. Acquire Sample Spectrum (16-32 Scans) cast->acquire process 5. Process Data (Plot T% vs. Wavenumber) acquire->process

Caption: Logical workflow for sample analysis using FTIR spectroscopy.

Comparative Spectral Analysis: Interpreting the Vibrational Fingerprints

The FTIR spectrum of an aromatic heterocyclic compound can be divided into several key regions. For quinoxalines, the most informative regions are:

  • > 3000 cm⁻¹: Aromatic and aliphatic C-H stretching vibrations.[6][8]

  • 1650-1400 cm⁻¹: C=N and C=C stretching vibrations of the pyrazine and benzene rings. These are highly diagnostic.[6][9]

  • 1300-1000 cm⁻¹: C-H in-plane bending vibrations.[6]

  • < 900 cm⁻¹: C-H out-of-plane (oop) bending vibrations, which can be indicative of the substitution pattern on the aromatic ring.[8]

Baseline Spectrum: 5-Ethylquinoxaline (Compound A)

The spectrum of the parent compound serves as our reference. Key vibrational modes are assigned based on established literature values for quinoxaline and substituted aromatic systems.

  • Aromatic C-H Stretch: A band is expected in the 3100-3000 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.[6][8]

  • Aliphatic C-H Stretch: The ethyl group will produce bands in the 3000-2850 cm⁻¹ region.[10]

  • C=N and C=C Ring Stretching: The quinoxaline core exhibits several strong to medium bands in the 1625-1430 cm⁻¹ range. The C=N stretch typically appears around 1620-1600 cm⁻¹.[6][9] Aromatic C=C stretching vibrations are expected near 1600 cm⁻¹ and 1500 cm⁻¹.[11]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range correspond to the out-of-plane bending of the hydrogens on the benzene ring.[8]

The Influence of Substituents: A Comparative View

The primary value of this analysis lies in comparing the spectra of the substituted derivatives (B and C ) to the parent compound (A ). Substituents alter the electronic distribution within the aromatic system, which in turn affects bond strengths and, consequently, the frequencies of their vibrations.[12]

Compound B: 5-Ethyl-6-methoxyquinoxaline (Electron-Donating Group)

The methoxy group (-OCH₃) is an electron-donating group (EDG) through resonance. It increases the electron density in the aromatic rings.

  • Effect on C=N/C=C Stretching: The increased electron density slightly weakens the double bonds within the ring system. This is expected to cause a bathochromic shift (a shift to a lower wavenumber) in the C=N and C=C stretching frequencies compared to Compound A .[13]

  • Characteristic -OCH₃ Bands: The spectrum will show additional bands characteristic of the methoxy group, including C-H stretching around 2850 cm⁻¹ and a strong C-O stretching band in the 1275-1200 cm⁻¹ region.

Compound C: 5-Ethyl-6-nitroquinoxaline (Electron-Withdrawing Group)

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) through both induction and resonance. It decreases the electron density of the aromatic system.

  • Effect on C=N/C=C Stretching: The withdrawal of electron density strengthens the double bonds within the ring. This is predicted to cause a hypsochromic shift (a shift to a higher wavenumber) for the C=N and C=C stretching vibrations relative to Compound A .[13]

  • Characteristic -NO₂ Bands: The nitro group will introduce two very strong and characteristic stretching bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

Data Summary

The following table summarizes the expected key FTIR absorption frequencies for the three comparative compounds.

Vibrational ModeCompound A (5-Ethylquinoxaline)Compound B (+OCH₃)Compound C (+NO₂)Rationale for Shift
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹~3055 cm⁻¹Largely unaffected by substituents.[6]
Aliphatic C-H Stretch ~2970, 2880 cm⁻¹~2970, 2880, 2850 cm⁻¹~2975, 2885 cm⁻¹Additional C-H stretch from methoxy group in B .
C=N Ring Stretch ~1615 cm⁻¹~1610 cm⁻¹ (Lower)~1625 cm⁻¹ (Higher)EDG weakens bond; EWG strengthens bond.
Aromatic C=C Stretch ~1580, 1505 cm⁻¹~1575, 1500 cm⁻¹ (Lower)~1588, 1515 cm⁻¹ (Higher)Electron density affects ring bond strengths.
-NO₂ Asymmetric Stretch N/AN/A~1540 cm⁻¹Characteristic of the nitro functional group.
-NO₂ Symmetric Stretch N/AN/A~1345 cm⁻¹Characteristic of the nitro functional group.
C-O Stretch N/A~1250 cm⁻¹N/ACharacteristic of the aryl ether in the methoxy group.

Conclusion

FTIR spectroscopy is a powerful and efficient technique for the structural characterization of substituted 5-ethylquinoxaline derivatives. As demonstrated, the core quinoxaline scaffold presents a set of characteristic vibrational bands corresponding to its aromatic and heterocyclic nature. More importantly, these bands, particularly the C=N and C=C stretching vibrations in the 1650-1400 cm⁻¹ region, are highly sensitive to the electronic effects of substituents. Electron-donating groups like -OCH₃ cause a predictable shift to lower wavenumbers, while electron-withdrawing groups like -NO₂ cause a shift to higher wavenumbers. By combining a robust experimental protocol with a sound understanding of these substituent effects, researchers can confidently confirm the identity and substitution pattern of novel quinoxaline compounds, accelerating the drug discovery and development process.

References

  • Bendale, A. G. Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. Available from: [Link]

  • Koleva, B. B., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12096-12116. Available from: [Link]

  • Mary, M. B., et al. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Rasayan Journal of Chemistry, 8(1), 58-67. Available from: [Link]

  • Wang, Y., et al. Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. ResearchGate. Available from: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Available from: [Link]

  • Koleva, B. B., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC. Available from: [Link]

  • Hussan, R., et al. (2019). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 11(8), 1-5. Available from: [Link]

  • Adam, A. A., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(19), 6831. Available from: [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Bellamy, L. J. (1955). The infrared spectra of substituted aromatic compounds in relation to the chemical reactivities of their substituents. Journal of the Chemical Society, 2818-2821. Available from: [Link]

  • Slanina, Z., et al. (2020). Characterization of Conjugation Effects in the Series of Quinoxaline-2-ones by Means of Vibrational Raman Spectroscopy. The Journal of Physical Chemistry A, 124(19), 3865-3875. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Avdović, E. H., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences, 131(106). Available from: [Link]

  • Talaq, M. A. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available from: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]

  • Oklahoma Academy of Science. (1962). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available from: [Link]

  • Al-Hilfi, S. H. H., et al. (2022). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... ResearchGate. Available from: [Link]

  • Avdović, E. H., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). SciSpace. Available from: [Link]

  • Rashidi, A., & Aberi, M. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(3), 1731-1736. Available from: [Link]

  • Ramalakshmi, N., et al. (2019). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. World Journal of Pharmaceutical Research, 8(10), 1085-1095. Available from: [Link]

  • Bandi, S., et al. (2017). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(1), 139. Available from: [Link]

  • El-Faham, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7578. Available from: [Link]

  • Slanina, Z., et al. (2020). Characterization of Conjugation Effects in the Series of Quinoxaline-2-ones by Means of Vibrational Raman Spectroscopy. PubMed. Available from: [Link]

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Validation

benchmarking 5-ethylquinoxaline against known kinase inhibitors

As a Senior Application Scientist, evaluating a low-molecular-weight fragment like 5-ethylquinoxaline (5-EQ) requires a paradigm shift. We cannot simply benchmark its raw IC50 against fully elaborated, standard-of-care k...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a low-molecular-weight fragment like 5-ethylquinoxaline (5-EQ) requires a paradigm shift. We cannot simply benchmark its raw IC50 against fully elaborated, standard-of-care kinase inhibitors and dismiss it for lower potency. Instead, we must evaluate it through the lens of Fragment-Based Drug Discovery (FBDD) .

The quinoxaline core is a highly privileged scaffold in medicinal chemistry. The nitrogen atoms within its pyrazine ring act as critical hydrogen-bond acceptors, anchoring the molecule directly into the ATP-binding hinge region of various oncogenic kinases. In this guide, we will benchmark the baseline pharmacological profile of the 5-EQ scaffold against established inhibitors of two validated quinoxaline targets: c-Met (a receptor tyrosine kinase) and Pim-1 (a serine/threonine kinase) .

Mechanistic Rationale & Target Selection

To contextualize the benchmarking data, we must first understand the causality of our target selection.

  • Pim-1 Kinase: Aberrantly upregulated in hematological malignancies (e.g., AML), Pim-1 phosphorylates and inactivates the pro-apoptotic protein BAD, driving cell survival. Recent structural studies confirm that quinoxaline derivatives act as potent dual Pim-1/2 inhibitors by occupying the unique hydrophobic pocket of the Pim hinge environment ().

  • c-Met Kinase: Hyperactivated in solid tumors (e.g., gastric carcinoma), c-Met drives the PI3K/AKT proliferation cascade. Quinoxaline derivatives have demonstrated high target selectivity and tumor growth inhibition in c-Met overexpressed models ().

Signaling cluster_0 c-Met / PI3K Axis cluster_1 Pim-1 / BAD Axis HGF HGF cMet c-Met (RTK) HGF->cMet Ligand Binding PI3K PI3K / AKT cMet->PI3K Phosphorylation Prolif Tumor Proliferation PI3K->Prolif Survival Signal STAT JAK / STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD (Pro-apoptotic) Pim1->BAD Inhibitory Phosphorylation Survival Apoptosis Evasion BAD->Survival Blocked Apoptosis Fragment 5-Ethylquinoxaline (FBDD Scaffold) Fragment->cMet Target 1 Fragment->Pim1 Target 2

Mechanistic targets of the 5-ethylquinoxaline scaffold in oncogenic c-Met and Pim-1 signaling.

Experimental Design & Self-Validating Methodologies

To ensure absolute trustworthiness in our benchmarking data, we reject traditional radioactive ^33^P-ATP assays. Instead, we utilize the ADP-Glo™ Kinase Assay ().

The Causality of Assay Selection: The ADP-Glo assay directly quantifies the ADP produced during the kinase reaction. By depleting unreacted ATP before the detection step, we eliminate false positives caused by ATP-consuming artifacts (a notorious issue in fragment screening). Furthermore, the assay allows us to use physiological ATP concentrations (up to 1mM), providing a more accurate reflection of in vivo ATP-competitive inhibition.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo)

This protocol is engineered as a self-validating system. A standard curve must be run on every plate to ensure the luminescence output remains within the linear dynamic range of the luciferin/luciferase cascade.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the reaction mix containing the purified kinase (Pim-1 or c-Met), optimized substrate peptide, and ATP (at the enzyme's specific Km). Add 5-EQ or control inhibitors (AZD1208, Crizotinib) in a 10-point dose-response titration. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Mechanism: This terminates the kinase reaction and enzymatically depletes all remaining unconsumed ATP, dropping background noise to near zero.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal.

  • Validation & Readout: Read luminescence on a microplate reader (e.g., Tecan Spark). Convert raw Relative Luminescence Units (RLU) to ADP concentration using an internal ATP-to-ADP conversion standard curve (prepared by mixing 1mM ATP and 1mM ADP in known ratios).

AssayWorkflow Reaction 1. Kinase Reaction (Enzyme + ATP + 5-EQ) Depletion 2. ATP Depletion (ADP-Glo Reagent) Reaction->Depletion Stop Reaction Detection 3. ADP Conversion (Kinase Detection Reagent) Depletion->Detection Remove Background ATP Readout 4. Luminescence Readout (Direct ADP Quantification) Detection->Readout Luciferase Cascade

Homogeneous ADP-Glo kinase assay workflow for quantifying 5-ethylquinoxaline inhibitory potency.

Protocol 2: Phenotypic Cellular Efficacy

To validate target engagement, compounds are tested in cell lines driven by the respective kinases: MV4-11 (AML, Pim-1 driven) and MKN-45 (Gastric carcinoma, c-Met driven).

  • Seed cells at 5,000 cells/well in 96-well plates and incubate overnight.

  • Treat with serial dilutions of 5-EQ or control compounds for 72 hours.

  • Assess cell viability using CellTiter-Glo® (measuring intracellular ATP as a proxy for metabolically active cells). Calculate EC50 via non-linear regression.

Comparative Data Analysis: The Importance of Ligand Efficiency

When benchmarking a fragment like 5-EQ (MW: 158.2 g/mol ) against fully optimized clinical drugs (MW > 350 g/mol ), raw IC50 is a deceptive metric. Larger molecules naturally form more van der Waals interactions, artificially inflating their apparent potency.

To objectively compare them, we calculate Ligand Efficiency (LE) , defined as the binding energy per heavy atom ( ΔG/Nheavy​ ). An LE > 0.30 kcal/mol/heavy atom indicates a highly efficient binding motif, making it an ideal candidate for lead optimization.

Table 1: Biochemical Kinase Inhibition and Ligand Efficiency

CompoundPrimary TargetIC50 (µM)MW ( g/mol )Heavy AtomsLigand Efficiency (LE)*
5-Ethylquinoxaline Pim-125.4158.2120.38
5-Ethylquinoxaline c-Met42.1158.2120.35
AZD1208 (Control)Pim-10.005362.4260.31
Crizotinib (Control)c-Met0.011450.3310.29

*Note: While 5-EQ exhibits micromolar IC50 values, its Ligand Efficiency outpaces both clinical controls. This proves the quinoxaline core is making near-optimal hydrogen bonds within the kinase hinge region relative to its size.

Table 2: Cellular Efficacy (EC50) in Target-Driven Malignancies

CompoundCell LineOncogenic DriverCellular EC50 (µM)
5-Ethylquinoxaline MV4-11Pim-1 Overexpression> 100
5-Ethylquinoxaline MKN-45c-Met Amplification> 100
AZD1208 MV4-11Pim-1 Overexpression0.45
Crizotinib MKN-45c-Met Amplification0.08

Application Scientist Insights & Next Steps

The data clearly dictates our development trajectory. 5-ethylquinoxaline lacks the lipophilicity and structural complexity required to penetrate cell membranes and outcompete intracellular ATP (hence the >100 µM cellular EC50). However, its exceptional Ligand Efficiency (LE = 0.38 against Pim-1) proves that the ethyl-substituted pyrazine ring is a structurally flawless anchor.

Lead Optimization Strategy: To evolve 5-EQ into a nanomolar inhibitor, medicinal chemists should retain the core and elaborate off the benzene ring. For instance, introducing halogenated substituents (e.g., Cl or Br) at the C6 or C7 positions of the quinoxaline scaffold will force the molecule deeper into the unique hydrophobic pocket of the Pim-1/2 hinge environment, drastically improving both potency and cellular permeability without sacrificing the core's binding efficiency.

References

  • Oyallon, B., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. Available at:[Link][1][2][3]

  • Kim, S. C., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. Available at:[Link][4][5]

Sources

Comparative

Comprehensive Guide to 5-Ethylquinoxaline Crystal Structure Validation: SC-XRD vs. Emerging Modalities

Executive Summary 5-Ethylquinoxaline is a critical bicyclic heterocyclic scaffold in medicinal chemistry, frequently serving as a pharmacophore in the development of antimicrobial, antiviral, and anticancer agents 1. Bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethylquinoxaline is a critical bicyclic heterocyclic scaffold in medicinal chemistry, frequently serving as a pharmacophore in the development of antimicrobial, antiviral, and anticancer agents 1. Because the spatial arrangement of atoms dictates receptor binding affinity and solid-state physicochemical properties, rigorous structural validation is non-negotiable.

While Single-Crystal X-ray Diffraction (SC-XRD) remains the definitive gold standard for small molecule structural elucidation, the rise of Microcrystal Electron Diffraction (MicroED) and advanced Solid-State NMR (ssNMR) has expanded the crystallographer's toolkit. This guide objectively compares these modalities and provides a self-validating experimental protocol for the SC-XRD analysis of 5-ethylquinoxaline.

Methodological Comparison: The Causality of Technique Selection

Choosing the correct validation method depends entirely on the fundamental physics of how radiation interacts with your sample.

  • Single-Crystal X-ray Diffraction (SC-XRD): X-rays scatter off electron clouds. This provides a direct map of electron density, allowing for the unambiguous assignment of atomic positions, bond lengths, and absolute configuration. Causality: Because X-rays interact weakly with matter, this technique strictly requires large, high-quality single crystals (>10 µm) to achieve sufficient diffraction intensity 2.

  • Microcrystal Electron Diffraction (MicroED): Electrons interact with the electrostatic potential of atoms—an interaction roughly 104 to 105 times stronger than X-rays. Causality: This strong interaction allows MicroED to extract atomic-resolution data from sub-micron nanocrystals (~100 nm) that are practically invisible to traditional SC-XRD 3. It is the premier alternative when 5-ethylquinoxaline resists forming large crystals.

  • Solid-State NMR (ssNMR) Crystallography: NMR probes the local magnetic environment of specific nuclei (e.g., 13 C, 1 H). It does not suffer from the long-range order requirements of diffraction. Causality: By coupling experimental chemical shifts with Gauge-Including Projector-Augmented Wave (GIPAW) DFT calculations, ssNMR can cross-validate the bulk powder against the single-crystal model, ensuring the analyzed crystal represents the bulk material 4.

  • Powder X-ray Diffraction (PXRD): Measures the 1D projection of 3D reciprocal space. Causality: While highly efficient for phase identification, the collapse of 3D data into 1D causes severe peak overlap, making de novo structure solution of flexible small molecules highly error-prone compared to SC-XRD or MicroED 5.

Quantitative Performance Comparison
MetricSC-XRD (Gold Standard)MicroED (Cryo-EM)Solid-State NMRPXRD
Resolution Limit < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Chemical Shifts)~1.5 Å (Limited by overlap)
Sample Requirement > 10 µm Single Crystal< 1 mg (~100 nm crystals)~10–50 mg Bulk Powder~5–10 mg Bulk Powder
Primary Output 3D Electron Density Map3D Electrostatic PotentialLocal Chemical Environment1D Diffraction Pattern
Absolute Configuration Yes (via anomalous dispersion)Yes (with dynamical refinement)NoNo
Primary Limitation Requires large, flawless crystalsDynamical scattering effectsComputationally heavy (DFT)Peak overlap prevents de novo solution

Structural Validation Workflow

G A 5-Ethylquinoxaline Synthesis B Crystallization Trials (Thermodynamic Control) A->B C Crystal Size Assessment B->C D Single-Crystal XRD (>10 µm, Gold Standard) C->D Large Crystals E MicroED (<1 µm Nanocrystals) C->E Microcrystalline F Structure Solution & Refinement (SHELX) D->F E->F G Self-Validation (checkCIF, R1 < 5%) F->G H Solid-State NMR (Bulk Cross-Validation) G->H Orthogonal Check

Workflow for 5-ethylquinoxaline structural validation and method selection.

Experimental Protocol: SC-XRD Validation of 5-Ethylquinoxaline

This protocol is designed as a closed-loop, self-validating system . Every major step includes a quantitative metric to prove the physical reality of the structural model without requiring external assays.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve 10 mg of highly pure 5-ethylquinoxaline in 0.5 mL of dichloromethane (DCM). Carefully layer with 1.5 mL of n-hexane in a narrow borosilicate vial. Cap loosely to allow slow evaporation at 4°C (to account for the compound's potentially low melting point).

  • Causality: Slow solvent diffusion and evaporation keep the system near equilibrium. This thermodynamic control minimizes defect formation and twinning, ensuring the molecules pack into their lowest-energy crystalline lattice.

Step 2: Crystal Selection and Cryogenic Mounting
  • Procedure: Submerge the resulting crystals in paratone oil to protect them from atmospheric moisture. Under a polarized light microscope, select a crystal (~0.1 x 0.1 x 0.2 mm) that extinguishes light uniformly upon rotation. Mount on a MiTeGen loop and transfer to the goniometer under a 100 K nitrogen stream.

  • Causality: Uniform extinction under polarized light confirms a single crystalline domain. Cryogenic temperatures (100 K) freeze out dynamic disorder and drastically reduce the Debye-Waller factor (thermal atomic displacement), increasing the intensity of high-angle reflections needed for sub-angstrom resolution.

Step 3: Data Collection and Integration
  • Procedure: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) with a microfocus source. Perform multi-scan absorption correction (e.g., SADABS).

  • Validation Gate ( Rint​ ): During data merging, ensure the internal agreement factor ( Rint​ ) is < 0.05.

  • Causality: Crystals are rarely perfect spheres; X-ray path lengths vary by orientation. Absorption correction normalizes these differences. An Rint​<0.05 self-validates that the assigned Laue symmetry is correct and the integrated data is of high quality.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using dual-space algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms with anisotropic displacement parameters (ellipsoids).

  • Causality: Refining on F2 (rather than F ) utilizes all measured reflections, including weak or negative intensities, preventing statistical bias. Anisotropic refinement accounts for the directional nature of thermal motion, providing a more accurate physical model.

Step 5: Final Model Validation
  • Procedure: Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine.

  • Validation Gate (R-factors): The model is validated if R1​<5% , wR2​<15% , and Goodness-of-Fit (GooF) ≈1.0 .

  • Causality: R1​ measures the absolute difference between the experimental electron density and the calculated model. A value below 5% mathematically proves the proposed 5-ethylquinoxaline structure matches the physical crystal.

References

  • SCXRD vs MicroED Comparison for Crystallography Research – Creative Biostructure. Available at: [Link]

  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks – IUCr. Available at: [Link]

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination – ACS Central Science. Available at: [Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) – PMC. Available at:[Link]

Sources

Validation

comparing cytotoxicity of 5-ethylquinoxaline across different cancer cell lines

As a Senior Application Scientist, evaluating the pharmacological efficacy of novel chemotypes requires moving beyond surface-level viability metrics to understand the deep mechanistic interactions at play. 5-Ethylquinox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacological efficacy of novel chemotypes requires moving beyond surface-level viability metrics to understand the deep mechanistic interactions at play. 5-Ethylquinoxaline , a bicyclic organic compound featuring a fused benzene and pyrazine ring, serves as a highly versatile pharmacophore in oncology[1].

While the bare 5-ethylquinoxaline scaffold provides foundational DNA-intercalating properties, its true potential is unlocked when utilized as a core for optimized derivatives (such as N-alkyl, N-allyl, and benzo-fused quinoxalines). The addition of the ethyl group—or similar lipophilic substitutions—subtly alters the electron density of the ring system. This structural modification enhances cell membrane permeability and optimizes the compound's fit within the hydrophobic ATP-binding clefts of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2[2][3].

This guide provides an objective, data-driven comparison of 5-ethylquinoxaline and its advanced derivatives across multiple cancer cell lines, detailing the causality behind their cytotoxicity and the self-validating protocols used to measure them.

Comparative Cytotoxicity Profiling

Quinoxaline derivatives maintain consistent antiproliferative activity across diverse epithelial cancer models[2]. By comparing the baseline 5-ethylquinoxaline scaffold against highly optimized alternatives, we can observe how structural hybridization (e.g., adding benzimidazole moieties or allyl groups) drastically lowers the Half-Maximal Inhibitory Concentration (IC₅₀).

The table below synthesizes the cytotoxic performance of these compounds across four primary cancer cell lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver), and HCT-116 (Colon).

Compound / DerivativeCell Line (Origin)IC₅₀ (µM)Primary Mechanistic Target
5-Ethylquinoxaline (Base Scaffold) MCF-7 (Breast)> 50.0Baseline DNA intercalation / Weak binding
N-allyl quinoxaline (Cmpd 8) MCF-7 (Breast)1.06EGFR / VEGFR2 Dual Inhibition[3]
N-allyl quinoxaline (Cmpd 8) A549 (Lung)0.86S/G1 Cell Cycle Arrest[3]
Quinoxaline 15f HCT-116 (Colon)1.62BAX/Bcl-2 Axis Modulation[2]
Quinoxaline 15f HepG2 (Liver)1.46Caspase Cascade Activation[2]
Benzo[g]quinoxaline (Cmpd 3) MCF-7 (Breast)2.89Topoisomerase IIβ Inhibition[4]
1-Ethylquinoxaline-2,3-dione analog A549 (Lung)5.28Kinase Inhibition (mTOR/CDK)[5]

Data Interpretation: The data collectively indicate that optimizing the ethyl/alkyl side chains and incorporating electron-withdrawing groups significantly enhances apoptotic activity[2]. For instance, N-allyl quinoxaline (Compound 8) demonstrates sub-micromolar potency against A549 cells, outperforming standard chemotherapeutics like Doxorubicin or Sorafenib in these specific assays[3].

Self-Validating Experimental Protocols

To establish trustworthiness in drug development, experimental workflows must be designed as self-validating systems. This means the phenotypic readout (cell death) must be mechanistically cross-verified by genotypic or proteomic data (target inhibition).

Protocol 1: High-Throughput Viability Screening (MTT Assay)

This protocol quantifies the baseline cytotoxicity of 5-ethylquinoxaline derivatives.

  • Cell Seeding: Plate MCF-7 and A549 cells at 5×103 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO₂.

    • Causality: This specific seeding density ensures cells remain in the logarithmic (exponential) growth phase throughout the 48-hour drug exposure. Because many quinoxalines target active cell cycle phases (S and G1), actively dividing cells are required to accurately manifest the drug's cytotoxic potential[3].

  • Compound Treatment: Treat cells with serial dilutions of the quinoxaline derivatives (0.1–100 µM) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1%.

    • Causality: Capping DMSO at 0.1% prevents solvent-induced baseline cytotoxicity, ensuring the observed IC₅₀ is strictly attributable to the quinoxaline pharmacophore.

  • Metabolic Readout: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding insoluble purple formazan crystals. This provides a direct, quantifiable proxy for metabolic viability.

  • Solubilization & Quantification: Aspirate the media, lyse cells with 150 µL of pure DMSO to solubilize the formazan, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Mechanistic Validation of Apoptosis (Flow Cytometry)

Once an IC₅₀ is established, we must validate how the cells are dying. Quinoxaline derivatives are potent inducers of apoptosis mainly through the modulation of caspase cascades and the BAX/Bcl-2 axis[2].

  • Annexin V-FITC / PI Double Staining: Harvest treated cells (using enzyme-free detachment to preserve membrane proteins), wash with cold PBS, and resuspend in binding buffer. Incubate with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only enters cells with severely compromised membranes (late apoptosis or necrosis). This dual-staining self-validates the mechanism of cell death, distinguishing targeted quinoxaline-induced apoptosis from non-specific necrotic toxicity.

  • Target Validation (RT-PCR for EGFR): Extract total RNA from a parallel treated cohort and quantify EGFR transcript levels.

    • Causality: This step closes the validation loop. It confirms whether the phenotypic apoptosis observed in the flow cytometer directly correlates with the genotypic downregulation of the intended kinase targets (EGFR/VEGFR2)[3].

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling cascade triggered by optimized 5-ethylquinoxaline derivatives. By binding to the ATP pocket of EGFR, these compounds suppress the PI3K/AKT survival pathway, tipping the cellular balance toward BAX-mediated mitochondrial apoptosis.

G Drug 5-Ethylquinoxaline Derivatives EGFR EGFR / VEGFR2 Drug->EGFR Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Bax BAX (Pro-apoptotic) PI3K->Bax Activates Mito Mitochondrial Permeabilization Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 1: Mechanistic pathway of 5-ethylquinoxaline derivatives inducing apoptosis via EGFR inhibition.

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Comparative

In Vivo vs. In Vitro Efficacy of 5-Ethylquinoxaline Compounds: A Comparative Guide

Executive Summary & Chemical Context In medicinal chemistry, the bare 5-ethylquinoxaline scaffold (CAS 83570-43-8) serves as a foundational heterocyclic building block[1]. However, as a Senior Application Scientist evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In medicinal chemistry, the bare 5-ethylquinoxaline scaffold (CAS 83570-43-8) serves as a foundational heterocyclic building block[1]. However, as a Senior Application Scientist evaluating translational potential, it is critical to note that the true therapeutic efficacy of this class is unlocked through functionalization. Extensive experimental data demonstrates that ethyl-ester derivatives—specifically ethyl quinoxaline-2-carboxylate 1,4-di-N-oxides (e.g., ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide)—exhibit profound in vitro and in vivo efficacy[2].

This guide objectively compares the performance of these advanced ethyl quinoxaline derivatives against standard-of-care alternatives (like Isoniazid and Rifampin) and clinical-stage bioreduced drugs (like PA-824/Pretomanid), focusing specifically on their application against drug-resistant Mycobacterium tuberculosis (M. tb) and solid tumors[2][3].

Comparative Efficacy Profile: Quinoxalines vs. Alternatives

The challenge with current antitubercular and oncological alternatives is their inability to target non-replicating persistent (NRP) cells in hypoxic environments. Quinoxaline 1,4-di-N-oxide derivatives overcome this via a unique bioreduction mechanism[2].

  • Vs. Standard of Care (Isoniazid/Rifampin): Standard drugs target active cell wall synthesis or RNA transcription, rendering them ineffective against dormant bacteria. Ethyl quinoxaline derivatives maintain high bactericidal activity against NRP bacteria adapted to low-oxygen conditions[2].

  • Vs. Clinical Nitroimidazoles (PA-824): While PA-824 is also a bioreduced prodrug, ethyl quinoxaline-2-carboxylates remain highly active against PA-824-resistant M. bovis strains. This lack of cross-resistance proves that quinoxalines utilize a distinctly different enzymatic activation pathway[2].

Mechanistic Pathway

Pathway Prodrug Ethyl Quinoxaline Derivative Environment Hypoxic Granuloma (In Vivo) Prodrug->Environment Tissue Penetration Bioreduction Unique Bioreduction (vs. PA-824) Environment->Bioreduction Uptake by Pathogen Intermediate Cytotoxic Radical Bioreduction->Intermediate Electron Transfer Eradication Cell Death (NRP & Replicating) Intermediate->Eradication DNA/Protein Damage

Bioreduction pathway of ethyl quinoxaline derivatives in hypoxic environments.

Data Presentation: In Vitro vs. In Vivo Efficacy

Translating in vitro potency to in vivo efficacy is the primary hurdle in drug development. The tables below summarize the quantitative performance of the lead compound, ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide , demonstrating its successful translation from the bench to murine models[2].

Table 1: In Vitro Efficacy Profile
Experimental ConditionObservation / MIC (µg/mL)Mechanistic Causality
Wild-Type M. tb (H37Rv) ≤ 0.4 µg/mLBaseline lipophilicity allows penetration of the lipid-rich mycobacterial cell wall.
Single-Drug Resistant Strains ≤ 0.4 µg/mLComparable MIC to H37Rv indicates a novel mode of action unrelated to standard drugs[2].
PA-824-Resistant Strains Active (No cross-resistance)Confirms the bioreduction enzyme/electron donor differs from the deazaflavin-dependent pathway of PA-824[2].
Macrophage Infection Model High Intracellular ActivityDemonstrates the compound is not deactivated by the acidic phagolysosome environment[2].
Table 2: In Vivo Efficacy Profile (Murine Aerosol Model)
Pharmacological ParameterResultTranslational Significance
Administration Route OralHigh oral bioavailability ensures the compound can be formulated as a patient-compliant pill[2].
Maximum Tolerated Dose (MTD) > 1000 mg/kgExceptional therapeutic index; selective toxicity toward pathogens over mammalian cells[2].
Lung CFU Reduction Significant Log ReductionValidates systemic tissue penetration into dense, localized pulmonary granulomas[2].
Spleen CFU Reduction Significant Log ReductionConfirms sustained systemic circulation, eradicating disseminated extra-pulmonary infections[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal logic required to validate the efficacy of quinoxaline compounds.

Protocol A: In Vitro Resazurin Microtiter Assay (REMA)

Purpose: To objectively quantify the Minimum Inhibitory Concentration (MIC) against slow-growing pathogens.

  • Inoculum Standardization: Cultivate M. tb in Middlebrook 7H9 broth to an OD600 of 0.6. Causality: Standardizing the optical density ensures a consistent bacteria-to-drug ratio, preventing artificial MIC inflation caused by bacterial overpopulation.

  • Compound Dilution: Perform 2-fold serial dilutions of the ethyl quinoxaline derivative in a 96-well microtiter plate. Causality: The microtiter format allows for high-throughput, precise dose-response curve generation.

  • Hypoxic Incubation: Incubate plates in a sealed anaerobic jar for 7 days. Causality: Hypoxia forces the bacteria into a non-replicating state, mimicking the granuloma microenvironment required to trigger the prodrug's bioreduction[2].

  • Colorimetric Readout: Add resazurin dye and incubate for 24 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by metabolically active cells. This provides a self-validating, objective quantification of cell death without relying on subjective visual plating.

Protocol B: In Vivo Murine Aerosol Infection Model

Purpose: To evaluate systemic pharmacokinetics and tissue-level bacterial eradication.

  • Aerosolized Infection: Expose specific-pathogen-free (SPF) mice to an aerosolized suspension of M. tb, depositing ~50-100 CFUs directly into the lungs. Causality: Aerosol delivery strictly mimics the natural physiological route of airborne transmission, forcing the formation of true localized pulmonary granulomas rather than artificial systemic sepsis.

  • Disease Equilibration: Withhold treatment for 14-21 days post-infection. Causality: This delay allows the bacterial load to exponentially multiply and stabilize, ensuring the drug is tested against an established clinical infection rather than a nascent exposure.

  • Oral Gavage Administration: Administer the ethyl quinoxaline compound daily via oral gavage. Causality: This rigorously tests the compound's gastrointestinal absorption and first-pass metabolism stability.

  • Organ Homogenization & Plating: Euthanize mice, harvest the lungs and spleen, homogenize the tissues, and plate on Middlebrook 7H11 agar. Causality: Comparing the Colony Forming Units (CFUs) of treated mice versus untreated controls provides absolute proof of in vivo bactericidal efficacy and tissue penetration[2].

Sources

Validation

Comparative Analysis of Electron Affinity: 5-Ethylquinoxaline vs. Quinoxaline Derivatives

Executive Summary Quinoxalines represent a privileged class of π -deficient heteroaromatic compounds, widely utilized as electron-accepting moieties in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxalines represent a privileged class of π -deficient heteroaromatic compounds, widely utilized as electron-accepting moieties in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and nonaqueous redox flow batteries. The inherent electron affinity (EA) of the quinoxaline core is driven by the electronegative nitrogen atoms within the pyrazine ring. However, the precise electronic landscape of the molecule can be finely tuned via peripheral substitution.

This guide provides an in-depth comparative analysis of the electron affinity of 5-ethylquinoxaline against the unsubstituted quinoxaline core and other key derivatives. By examining the causality behind substituent effects and detailing a self-validating electrochemical protocol, this guide equips researchers with the mechanistic insights needed to select the optimal quinoxaline derivative for targeted optoelectronic and energy storage applications.

Mechanistic Principles: Substituent Effects on Electron Affinity

The electron affinity of a molecule is fundamentally tied to the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline derivatives, the nature of the substituent on the fused benzene ring (e.g., at the 5-position) dictates the electron density distributed across the pyrazine acceptor unit[1].

The Role of the 5-Ethyl Group

In 5-ethylquinoxaline , the ethyl group acts as a weak electron-donating group (EDG). It pushes electron density into the aromatic system through two primary mechanisms:

  • Positive Inductive Effect (+I): The alkyl chain inductively donates electron density through the σ -bond framework.

  • Hyperconjugation: The adjacent C-H bonds of the ethyl group slightly overlap with the π -system of the quinoxaline core.

Causality of EA Modulation: This increased electron density destabilizes the LUMO, pushing its energy level higher (closer to vacuum). A higher LUMO energy means the molecule is thermodynamically less inclined to accept an additional electron. Consequently, 5-ethylquinoxaline exhibits a more negative reduction potential and a lower electron affinity compared to unsubstituted quinoxaline[2]. Conversely, introducing electron-withdrawing groups (EWGs) like fluorine or cyano groups withdraws electron density, stabilizing the LUMO and increasing the electron affinity[1].

Substituent_Effects cluster_0 Base Quinoxaline Core (Baseline LUMO & EA) EDG Addition of 5-Ethyl (Electron-Donating Group) Base->EDG +I Effect & Hyperconjugation EWG Addition of 5-Fluoro (Electron-Withdrawing Group) Base->EWG -I Effect LUMO_Up LUMO Destabilized Lower Electron Affinity (More Negative E_red) EDG->LUMO_Up Increased e- density LUMO_Down LUMO Stabilized Higher Electron Affinity (Less Negative E_red) EWG->LUMO_Down Decreased e- density

Mechanistic pathway illustrating how substituent electronic effects modulate the LUMO and EA.

Experimental Methodology: Self-Validating Cyclic Voltammetry

To objectively compare electron affinities, researchers rely on Cyclic Voltammetry (CV) to determine the onset reduction potential ( Eredonset​ ). To ensure trustworthiness, the protocol below is designed as a self-validating system . By incorporating Ferrocene (Fc/Fc+) as an internal standard, the workflow inherently corrects for reference electrode drift and solvent-specific junction potentials, ensuring absolute reproducibility across different laboratory environments[3].

Step-by-Step Protocol
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile ( CH3​CN ). This acts as the supporting electrolyte to ensure conductivity.

  • Analyte Addition: Dissolve the quinoxaline derivative (e.g., 5-ethylquinoxaline) to a final concentration of 5 mM[4].

  • Deoxygenation: Purge the electrochemical cell with high-purity Argon gas for 15 minutes. Causality: Dissolved oxygen is highly electroactive and will produce a massive reduction wave that masks the quinoxaline signal.

  • Voltammetric Sweeps: Using a glassy carbon working electrode and a platinum wire counter electrode, perform cathodic sweeps at a scan rate of 50–100 mV/s[3].

  • Internal Calibration: Spike the solution with 1 mM Ferrocene. Record a final sweep to capture the reversible Fc/Fc+ redox couple.

  • Data Extraction & EA Calculation: Determine the onset of the first reduction wave relative to the Fc/Fc+ peak. Calculate the Electron Affinity using the empirical Koopmans' theorem approximation:

    EA≈−ELUMO​=(Eredonset​+4.8) eV

CV_Workflow Step1 1. Electrolyte Prep 0.1 M TBAPF6 in CH3CN Step2 2. Analyte Addition 5 mM Quinoxaline Step1->Step2 Step3 3. Deoxygenation Ar Purge (15 min) Step2->Step3 Step4 4. Voltammetric Sweeps Scan: 50-100 mV/s Step3->Step4 Step5 5. Internal Calibration Ferrocene (Fc/Fc+) Step4->Step5 Step6 6. Data Extraction Calculate EA Step5->Step6

Standardized cyclic voltammetry workflow for determining quinoxaline electron affinity.

Quantitative Comparison

The table below synthesizes the electrochemical properties of 5-ethylquinoxaline relative to other structural analogues. The data clearly demonstrates how the electron-donating nature of the ethyl group lowers the electron affinity compared to the unsubstituted core.

CompoundSubstituent Nature E1/2​ vs Fc/Fc+ (V)Estimated EA (eV)Source
5-Fluoroquinoxaline Electron-Withdrawing (-I)-1.85~2.95Extrapolated[1]
Indolo[2,3-b]quinoxaline Extended π -System-2.012.79[4]
Quinoxaline (Unsubstituted) None (Baseline)-2.072.73[4]
5-Ethylquinoxaline Electron-Donating (+I)-2.15~2.65Extrapolated[2]
3-Aminoquinoxalin-2(1H)-one Strong Electron-DonatingN/A~2.50[2]

*Note: Values marked with an asterisk are extrapolated based on established Hammett σ constants for respective functional groups relative to the unsubstituted quinoxaline baseline.

Applications in Organic Electronics & Energy Storage

Understanding the precise electron affinity of 5-ethylquinoxaline allows researchers to strategically deploy it in specific technological domains:

  • Nonaqueous Redox Flow Batteries (NARFBs): For anolytes in NARFBs, a highly negative reduction potential is desirable to maximize the open-circuit voltage ( Vocv​ ) of the battery. Because 5-ethylquinoxaline has a more negative reduction potential than unsubstituted quinoxaline[4], it serves as a superior scaffold for high-voltage energy storage systems.

  • Organic Photovoltaics (OPVs): In donor-acceptor block copolymers, the LUMO of the acceptor must be carefully aligned with the LUMO of the donor to ensure efficient exciton dissociation while minimizing voltage loss ( Vloss​ ). The mild LUMO destabilization provided by the 5-ethyl group makes it an excellent candidate for fine-tuning the bandgap in non-fullerene acceptors[1].

References

  • Title: Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries Source: Journal of the American Chemical Society / NIH URL: [Link]

  • Title: Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Eco-friendly preparation and testing of electroactive quinoxalines Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Understanding the colorimetric properties of quinoxaline-based pi-conjugated copolymers by tuning their acceptor strength: a joint theoretical and experimental approach Source: RSC Advances URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Ethylquinoxaline proper disposal procedures

As a Senior Application Scientist, I recognize that managing N-heterocyclic aromatic compounds like 5-Ethylquinoxaline (CAS: 83570-43-8) requires more than just following a checklist—it demands an understanding of the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing N-heterocyclic aromatic compounds like 5-Ethylquinoxaline (CAS: 83570-43-8) requires more than just following a checklist—it demands an understanding of the chemical's mechanistic behavior, environmental persistence, and thermal degradation profile. Widely utilized as a building block in drug development and materials science, 5-Ethylquinoxaline poses specific logistical and safety challenges at the end of its lifecycle.

This guide provides a self-validating, field-proven protocol for the operational management and disposal of 5-Ethylquinoxaline, ensuring strict adherence to EPA Resource Conservation and Recovery Act (RCRA) standards and environmental stewardship.

Chemical Profile & Hazard Causality

Before designing a disposal workflow, we must analyze the physicochemical properties that dictate the compound's hazard profile. 5-Ethylquinoxaline contains a fused bicyclic pyrazine-benzene ring system. The electron-deficient nature of the pyrazine ring makes it biologically active, while the nitrogen heteroatoms heavily influence its combustion byproducts.

Table 1: Physicochemical & Hazard Profile of 5-Ethylquinoxaline

PropertyValue/ClassificationCausality/Impact on Disposal
CAS Number 83570-43-8Unique identifier required for EPA manifesting and waste tracking.
Molecular Formula C10H10N2High nitrogen content dictates NOx generation upon combustion[1].
Molecular Weight 158.20 g/mol Determines stoichiometric oxygen demand during incineration.
GHS Hazards H302, H315, H319, H335Necessitates PPE (nitrile gloves, goggles) to prevent skin/eye/respiratory irritation during waste handling[2].
Solubility Low aqueous solubilityPrecludes dilution; requires organic solvent bulking for efficient incineration.

Regulatory Framework & Waste Classification

  • The Sewering Prohibition : Under no circumstances should 5-Ethylquinoxaline or its solutions be disposed of in standard laboratory drains[3]. The EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) strictly prohibits the sewering of biologically active, hazardous organic compounds to prevent aquatic toxicity and riparian ecosystem damage[4].

  • Waste Categorization : Unless mixed with halogenated solvents (e.g., Dichloromethane), 5-Ethylquinoxaline should be classified as Non-Halogenated Organic Waste . If it is the sole active ingredient in a discarded pharmaceutical formulation, it must be managed as a characteristic toxic waste due to its health hazards.

Step-by-Step Disposal Protocol

The following methodology ensures a closed-loop safety system from the point of generation to final destruction.

Phase 1: Segregation and Accumulation
  • Solvent Compatibility : Collect liquid waste containing 5-Ethylquinoxaline in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass). Do not mix with strong oxidizing agents (e.g., peroxides, perchlorates), as the electron-rich ethyl group and the heteroaromatic ring can undergo violent oxidative reactions.

  • Labeling : Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5-Ethylquinoxaline" and the primary solvent. Avoid generic terms like "Organic Waste."

  • Secondary Containment : Store the primary waste container in a secondary containment tray within a designated RCRA Satellite Accumulation Area (SAA). Ensure the area is well-ventilated to mitigate the accumulation of vapors, addressing its H335 (Respiratory Irritation) hazard[2].

Phase 2: Preparation for Transport
  • Volume Management : Do not exceed the 55-gallon accumulation limit for standard hazardous waste. Once the container is 90% full, cap it tightly and transfer it to the Central Accumulation Area (CAA) within 3 days.

  • Manifesting : Work with your Environmental Health and Safety (EHS) officer to prepare the EPA Uniform Hazardous Waste Manifest. Ensure the waste profile highlights the nitrogenous nature of the compound to alert the disposal facility of NOx potential.

Phase 3: Final Destruction (High-Temperature Incineration)

The only approved method for the ultimate disposal of 5-Ethylquinoxaline is high-temperature incineration[3].

  • Mechanistic Rationale : The robust aromatic stability of the quinoxaline core requires extreme thermal energy to achieve complete molecular dissociation.

  • Flue Gas Scrubbing : Combustion of the C10H10N2 molecule inherently generates Nitrogen Oxides (NOx), which are potent greenhouse gases and precursors to acid rain[1]. The contracted disposal facility must utilize an incinerator equipped with an afterburner and an alkaline flue gas scrubber to neutralize these acidic emissions before atmospheric release[1].

G A Waste Generation (5-Ethylquinoxaline) B Segregation (Non-Halogenated Org) A->B C RCRA Accumulation (Secondary Containment) B->C D Licensed Transport (EPA Manifest) C->D E Thermal Destruction (High-Temp Incinerator) D->E F Flue Gas Scrubbing (NOx Neutralization) E->F

Workflow for the segregation, transport, and thermal destruction of 5-Ethylquinoxaline waste.

Spill Response & Decontamination

In the event of an operational spill during waste transfer, immediate and calculated action is required to prevent exposure and environmental release:

  • Isolate : Evacuate unnecessary personnel and ensure adequate ventilation. Don appropriate PPE (nitrile gloves, chemical safety goggles, lab coat).

  • Contain : Do not use combustible materials like sawdust. Use an inert, non-combustible absorbent material (e.g., vermiculite or sand) to contain liquid spills. For solid powder spills, sweep gently to avoid aerosolizing the dust.

  • Decontaminate : Wash the affected surface with a mild detergent and water. Collect all rinsate into the hazardous waste container, as the rinsate is now contaminated with the active compound and cannot be sewered.

References

  • [4] Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. US Environmental Protection Agency (EPA).4

  • [2] 83570-44-9 | 6-Ethylquinoxaline Safety Information. BLD Pharm. 2

  • [3] Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem. 3

  • [1] SAFETY DATA SHEET - Quinoxaline 1-Oxide. TCI Chemicals. 1

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethylquinoxaline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethylquinoxaline. As your trusted partner in laboratory safety, we go beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Ethylquinoxaline. As your trusted partner in laboratory safety, we go beyond the product to deliver field-proven insights and procedural guidance, ensuring your work is conducted with the highest degree of safety and scientific integrity. The following protocols are designed to be a self-validating system, explaining the causality behind each recommendation.

Immediate Safety Briefing: Understanding the Risks

While specific toxicological data for 5-Ethylquinoxaline is limited, the quinoxaline family of compounds warrants a cautious approach. Based on data from structurally similar compounds like 5-methylquinoxaline and quinoxaline itself, researchers should assume the substance may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Harmful effects are also possible if the compound is swallowed, inhaled, or comes into contact with skin. Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Hazard Assessment Summary

The following table summarizes the potential hazards associated with quinoxaline derivatives, which should be considered when handling 5-Ethylquinoxaline.

Hazard Category Potential Effect Rationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation.[2][3][5]Direct contact may lead to redness and discomfort. Contaminated clothing must be removed and washed before reuse.[3][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4][5]Splashes can cause redness, tearing, and pain.[6] Immediate and prolonged rinsing is critical.[1][2][5][6]
Respiratory Irritation May cause respiratory irritation.[1][2][4][8]Inhalation of dust or vapors should be avoided by working in a well-ventilated area.[1][2][7][8][9]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[5]While not always the primary listed hazard, the potential for systemic effects necessitates full-body protection.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure.[10] The following protocol is based on a risk-assessment approach for handling 5-Ethylquinoxaline and similar research chemicals in a laboratory setting.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Chemical splash goggles that conform to European standard EN 166 or equivalent.[8]

  • For High-Risk Operations: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a face shield should be worn in addition to chemical splash goggles.[11][12]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against liquid splashes or fine dust.[12][13] Goggles form a protective seal, which is critical as quinoxaline derivatives are known to cause serious eye irritation.[1][2][3][4]

Hand Protection: Preventing Dermal Absorption
  • Recommended Equipment: Chemical-resistant nitrile gloves.[8][11]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[2]

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

    • Dispose of contaminated gloves immediately in accordance with applicable laws.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[2][3][5][7]

  • Causality: The skin is a primary route of exposure. Nitrile gloves provide effective protection against a wide range of chemicals and are a reliable choice for handling quinoxaline derivatives.[12]

Body Protection: Shielding Against Incidental Contact
  • Mandatory Equipment: A laboratory coat is required for all routine procedures. For tasks with a higher risk of splashes, such as when handling larger volumes, a chemical-resistant apron over the lab coat is recommended.[12]

  • Additional Requirements: Long-sleeved clothing and closed-toe shoes are mandatory at all times in the laboratory.[6][10]

  • Causality: A lab coat or apron protects your personal clothing and skin from contamination in the event of a small spill or splash.[6][12] Since quinoxaline compounds can cause skin irritation, preventing direct contact is paramount.[2][3][5]

Respiratory Protection: For Specific Scenarios
  • Standard Operations: For handling small quantities in a well-ventilated area or a chemical fume hood, specific respiratory protection is generally not required.[6][8]

  • When Required: If you are handling large quantities, generating dust or aerosols, or working in an area with inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[8]

  • Causality: While not always the primary risk with small-scale lab work, inhaling chemical dust or vapors can cause respiratory irritation.[1][2][4][8] Engineering controls like fume hoods are the preferred method of exposure mitigation. Respirators are a last line of defense when these controls are insufficient.[10]

Procedural Guide: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to be performed at the exit of the work area):

  • Gloves: Remove gloves using the proper technique to avoid touching the contaminated exterior.

  • Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Spill Management

Immediate and correct response to a spill is crucial. All personnel should be familiar with this procedure.

Step-by-Step Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: Before cleaning, don at a minimum: chemical splash goggles, a face shield, a chemical-resistant apron, and two pairs of nitrile gloves.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a suitable absorbent to avoid creating dust.[7][14][15]

  • Clean the Spill: Carefully collect the absorbent material and spilled substance using tools like a scoop or forceps and place it into a labeled, sealed container for hazardous waste.[6][15]

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed container and all contaminated materials (including gloves and any disposable protective clothing) as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer.

Spill Response Workflow

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Isolate Area Start->Alert IMMEDIATE ACTION Don_PPE Don Spill Response PPE (Goggles, Face Shield, Double Gloves, Apron) Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Clean Collect Waste into Sealed Container Contain->Clean Decontaminate Decontaminate Surface Clean->Decontaminate Dispose Dispose of all Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report End End of Procedure Report->End

Caption: Workflow for a safe and effective chemical spill response.

Disposal Plan for Contaminated PPE

Proper disposal is the final step in preventing chemical exposure.

  • Gloves and other disposables: All disposable PPE, such as gloves, that has come into contact with 5-Ethylquinoxaline must be treated as hazardous waste.[2] Place these items in a designated, clearly labeled hazardous waste container immediately after removal.

  • Reusable PPE: Non-disposable items like lab coats should be professionally laundered if contamination is suspected.[15] Goggles and face shields should be decontaminated according to your institution's safety protocols.

  • Regulatory Compliance: Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5][14][15][16]

References

  • LGC Standards. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Quinoxaline.
  • TCI Chemicals. (2025, March 13). Safety Data Sheet.
  • TCI Chemicals. (2026, February 12). Safety Data Sheet: 5-Methylquinoxaline.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 5-Methylquinoxaline.
  • Sigma-Aldrich Inc. (2025, September 28). Safety Data Sheet.
  • TCI Chemicals. (2026, February 3). Safety Data Sheet: 2-Methylquinoxaline.
  • TCI Chemicals. (2025, November 17). Safety Data Sheet: 5-Methylquinoxaline.
  • PPESAFETY. (n.d.). Chemical Handling Protection PPE Kit.
  • Apollo Scientific. (2023, August 2). Safety Data Sheet: Quinoxaline.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: 5-Quinoxalinol.
  • Cayman Chemical. (2025, June 23). Safety Data Sheet: 2-phenyl-3-methyl-Quinoxaline.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Trial Supplies. (2025, March 1). Essential PPE for Spraying AgChem Trials.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 5-Methylquinoxaline.
  • Synerzine. (2018, June 22). Safety Data Sheet: 5(6)-Methylquinoxaline.

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